Vilanterol
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
4-[(1R)-2-[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33Cl2NO5/c25-21-6-5-7-22(26)20(21)17-32-13-12-31-11-4-2-1-3-10-27-15-24(30)18-8-9-23(29)19(14-18)16-28/h5-9,14,24,27-30H,1-4,10-13,15-17H2/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFYYTQWSAWIGS-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNC[C@@H](C2=CC(=C(C=C2)O)CO)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33Cl2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80198318 | |
| Record name | Vilanterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80198318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503068-34-6 | |
| Record name | Vilanterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=503068-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vilanterol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0503068346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vilanterol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09082 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vilanterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80198318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(1R)-2-({6-[(2-{[(2,6-dichlorophenyl)methyl]oxy}ethyl)oxy]hexyl}amino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VILANTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/028LZY775B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Vilanterol's Mechanism of Action in Bronchial Smooth Muscle Relaxation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vilanterol is a selective, ultra-long-acting beta2-adrenergic agonist (ultra-LABA) integral to the management of chronic obstructive pulmonary disease (COPD) and asthma.[1][2][3] Its therapeutic efficacy is rooted in a well-defined molecular mechanism that culminates in the relaxation of bronchial smooth muscle, leading to prolonged bronchodilation. This technical guide provides a detailed exploration of this compound's mechanism of action, from receptor binding and signal transduction to the downstream cellular events that facilitate airway widening. It includes a summary of key quantitative data, detailed experimental protocols for foundational assays, and visualizations of the critical pathways and workflows involved.
Core Mechanism of Action: Beta2-Adrenergic Receptor Agonism
This compound exerts its pharmacological effects through high-affinity binding and activation of the beta2-adrenergic receptor (β2-AR), a Gs protein-coupled receptor located on the surface of airway smooth muscle cells.[2][4] This interaction is the initiating step in a signaling cascade that transitions the muscle from a contractile to a relaxed state.
The binding of this compound to the β2-AR induces a conformational change in the receptor, leading to the activation of the associated Gs protein. This, in turn, stimulates the intracellular enzyme adenylyl cyclase. Activated adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to the second messenger, cyclic-3',5'-adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels is the pivotal event that triggers the downstream pathways responsible for smooth muscle relaxation.
Downstream Signaling Cascade: From cAMP to Myorelaxation
The elevation of intracellular cAMP initiates a series of phosphorylation events, primarily mediated by Protein Kinase A (PKA), that collectively reduce the contractility of bronchial smooth muscle cells.
The key downstream effects of PKA activation include:
-
Reduction of Intracellular Calcium ([Ca2+]i): PKA-mediated phosphorylation leads to a decrease in the concentration of free cytosolic calcium, a critical ion for muscle contraction. This is achieved through:
-
Inhibition of Ca2+ release from intracellular stores within the sarcoplasmic reticulum (SR).
-
Enhanced Ca2+ sequestration back into the SR.
-
Increased extrusion of Ca2+ out of the cell.
-
-
Modulation of Contractile Proteins: PKA directly influences the phosphorylation state of key proteins in the contractile apparatus.
-
Inhibition of Myosin Light Chain Kinase (MLCK): PKA phosphorylates and inactivates MLCK, the enzyme responsible for phosphorylating the myosin light chain, a prerequisite for muscle contraction.
-
Activation of Myosin Light Chain Phosphatase (MLCP): PKA can promote the activity of MLCP, which dephosphorylates the myosin light chain, favoring a relaxed state.
-
-
Membrane Hyperpolarization: PKA can phosphorylate and open potassium channels in the cell membrane. The resulting efflux of potassium ions hyperpolarizes the cell, making it less responsive to contractile stimuli.
The following diagram illustrates the primary signaling pathway initiated by this compound.
Caption: this compound-initiated signaling pathway.
Quantitative Pharmacological Data
This compound's clinical profile is defined by its high potency, selectivity for the β2-AR, and prolonged duration of action. These characteristics have been quantified in numerous preclinical and clinical studies.
Table 1: Receptor Binding Affinity and Functional Potency
| Compound | Receptor | Binding Affinity (pKi) | Functional Potency (pEC50) | Selectivity (β2 vs β1) |
| This compound | β2-AR | ~9.0 | 9.4 | ~1000-fold |
| Salmeterol | β2-AR | ~8.9 | 8.2 | ~800-fold |
| Formoterol | β2-AR | ~8.2 | 8.7 | ~200-fold |
| Indacaterol | β2-AR | ~8.5 | 8.9 | ~300-fold |
| Data compiled from various in vitro studies using recombinant human receptors. Values are approximate and may vary between studies. |
Table 2: Pharmacodynamic Properties
| Compound | Onset of Action (in vitro) | Duration of Action | Dosing Frequency |
| This compound | Faster than salmeterol (~3.1 min) | Up to 24 hours | Once-daily |
| Salmeterol | Slower than this compound (~8.3 min) | ~12 hours | Twice-daily |
| Formoterol | Rapid | ~12 hours | Twice-daily |
| Indacaterol | Rapid | ~24 hours | Once-daily |
| Data from in vitro human airway studies and clinical trials. |
Table 3: Key Pharmacokinetic Parameters (Inhaled Administration)
| Parameter | Value |
| Time to Cmax (tmax) | 5-15 minutes |
| Absolute Bioavailability | ~27% |
| Plasma Protein Binding | ~94% |
| Volume of Distribution (Vd) | ~165 L |
| Metabolism | Primarily by CYP3A4 |
| Elimination Half-life | ~11 hours |
| Data from studies in healthy subjects. |
Key Experimental Protocols
The pharmacological profile of this compound has been established through a series of standardized in vitro and ex vivo experiments.
Protocol 1: Radioligand Binding Assay for Receptor Affinity (pKi)
-
Objective: To determine the affinity of this compound for β1-AR and β2-AR.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing a high density of human β1-AR or β2-AR.
-
Assay Conditions: A fixed concentration of a radiolabeled ligand (e.g., [3H]-dihydroalprenolol) with known affinity for the receptor is incubated with the cell membranes.
-
Competitive Binding: Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete with the radioligand for receptor binding.
-
Separation and Counting: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration. The radioactivity of the filter-bound membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The affinity constant (Ki) is then calculated using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.
-
Protocol 2: cAMP Functional Assay for Potency (pEC50)
-
Objective: To measure the functional potency of this compound in stimulating cAMP production.
-
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human β2-AR gene are cultured.
-
Stimulation: Cells are incubated with increasing concentrations of this compound for a defined period. A phosphodiesterase inhibitor is often included to prevent cAMP degradation.
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular contents.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Data Analysis: A concentration-response curve is generated, and the concentration of this compound that produces 50% of the maximal response (EC50) is calculated. The pEC50 is the negative logarithm of the EC50.
-
Protocol 3: Isolated Tissue Bath Assay for Bronchial Relaxation
-
Objective: To assess the onset and duration of the relaxant effect of this compound on airway smooth muscle.
-
Methodology:
-
Tissue Preparation: Bronchial rings are dissected from human or animal (e.g., guinea pig) lung tissue and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).
-
Contraction: The tissues are pre-contracted with a spasmogen such as histamine or methacholine to induce a stable, submaximal contraction.
-
Drug Addition: Once a stable contraction is achieved, this compound is added to the bath, and the resulting relaxation is measured isometrically via a force transducer.
-
Onset of Action: The time taken to achieve 50% of the maximum relaxation is recorded.
-
Duration of Action: To measure duration, after initial relaxation, the tissue is washed extensively to remove the free drug. The degree of relaxation that persists over an extended period (e.g., up to 22 hours) is monitored.
-
Data Analysis: The relaxant responses are expressed as a percentage of the pre-contractile tone.
-
The workflow for this crucial assay is depicted below.
Caption: Workflow for an isolated tissue organ bath experiment.
Concluding Remarks
The mechanism of action of this compound in bronchial smooth muscle is a classic example of β2-AR-mediated signal transduction. Its high potency and selectivity for the β2-AR, coupled with a unique molecular structure that confers a 24-hour duration of action, underpin its clinical utility as a once-daily maintenance bronchodilator. The activation of the adenylyl cyclase/cAMP/PKA pathway results in a multifaceted cellular response—including reduced intracellular calcium and decreased sensitivity of the contractile machinery—that leads to potent and sustained relaxation of the airway smooth muscle. This comprehensive understanding of its molecular pharmacology is essential for ongoing research and the development of future respiratory therapeutics.
The logical relationship between these key molecular events is summarized in the following diagram.
Caption: Logical flow from receptor binding to muscle relaxation.
References
Discovery and synthesis of Vilanterol as a long-acting β2-agonist
An In-depth Technical Guide to the Discovery and Synthesis of Vilanterol
Chronic obstructive pulmonary disease (COPD) and asthma are chronic respiratory diseases characterized by airflow obstruction. The mainstay of bronchodilator therapy involves the use of β2-adrenergic receptor (β2-AR) agonists, which relax the airway smooth muscle.[1] The evolution of these agents has progressed from short-acting β2-agonists (SABAs) for acute relief to long-acting β2-agonists (LABAs) for maintenance therapy. However, most LABAs, such as salmeterol and formoterol, require twice-daily administration.[1]
The development of this compound was driven by the therapeutic need for a selective, once-daily LABA with a 24-hour duration of action to improve patient compliance and provide sustained bronchodilation.[2] The goal was to create a molecule with high potency and selectivity for the β2-AR, a rapid onset of action, and a favorable safety profile characterized by low systemic exposure.[3][4]
Discovery of this compound: An "Antedrug" Approach
The discovery of this compound (formerly GW642444) originated from structure-activity relationship (SAR) studies based on the molecular scaffold of salmeterol. Researchers at GlaxoSmithKline employed an "antedrug" strategy, which involves designing a compound that is active when delivered topically via inhalation but is rapidly metabolized into inactive byproducts upon entering systemic circulation. This approach aims to minimize systemic side effects.
The key structural modification involved replacing a methylene group in the saligenin side chain of a salmeterol analog with an ether oxygen atom. This was based on the knowledge that salmeterol is metabolized in humans through benzylic hydroxylation. The introduction of the ether linkage created a molecule more susceptible to rapid metabolism, thereby reducing its plasma half-life and systemic exposure while maintaining high affinity and a long duration of action within the lungs. This strategic design led to the selection of this compound as a clinical candidate with a 24-hour duration of action.
Caption: this compound Discovery Workflow.
Pharmacological Profile
This compound exhibits high affinity and selectivity for the β2-adrenergic receptor. In vitro studies have demonstrated its potent functional activity and long duration of action, consistent with its clinical profile as a once-daily therapy.
Receptor Binding Affinity and Functional Potency
This compound displays subnanomolar affinity for the β2-AR, which is comparable to salmeterol but significantly higher than other LABAs like indacaterol and formoterol. Its selectivity for the β2-AR over β1-AR and β3-AR is similar to that of salmeterol but superior to formoterol and indacaterol, which helps minimize off-target effects such as cardiovascular stimulation.
| Compound | β2-AR Binding Affinity (pKi) | β2-AR Functional Potency (pEC50) | β1/β2 Selectivity (Functional, Fold) | β3/β2 Selectivity (Functional, Fold) |
| This compound | ~9.1 | ~9.5 | >1000 | >400 |
| Salmeterol | ~9.0 | ~8.7 | >1000 | >1000 |
| Formoterol | ~8.1 | ~8.9 | ~160 | ~16 |
| Indacaterol | ~8.5 | ~9.1 | ~160 | ~2.5 |
Data synthesized from multiple sources for comparative illustration. Actual values may vary slightly between studies.
Experimental Protocols
3.2.1 Radioligand Binding Assays (for pKi)
-
Objective: To determine the binding affinity of this compound for β1-, β2-, and β3-adrenergic receptors.
-
Methodology:
-
Cell Membranes: Membranes are prepared from Chinese Hamster Ovary (CHO) cells recombinantly expressing human β1-, β2-, or β3-adrenergic receptors.
-
Radioligand: A specific radioligand, typically [³H]-dihydroalprenolol or a similar antagonist, is used at a concentration near its dissociation constant (Kd).
-
Competition Assay: Cell membranes are incubated with the radioligand and varying concentrations of the unlabeled test compound (this compound or comparators).
-
Incubation: The reaction is incubated at room temperature for a specified period (e.g., 60-120 minutes) to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand.
-
3.2.2 cAMP Functional Assays (for pEC50)
-
Objective: To measure the functional potency of this compound in stimulating the β2-AR signaling pathway.
-
Methodology:
-
Cell Culture: Whole CHO cells expressing the target human β-adrenoceptor are cultured in appropriate media.
-
Stimulation: Cells are incubated with increasing concentrations of this compound or other agonists for a fixed time (e.g., 15-30 minutes) at 37°C. A phosphodiesterase inhibitor (e.g., rolipram) is often included to prevent cAMP degradation.
-
Lysis: The reaction is stopped, and the cells are lysed to release intracellular contents.
-
cAMP Quantification: The concentration of cyclic AMP (cAMP) in the cell lysate is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based kit.
-
Data Analysis: Concentration-response curves are generated by plotting the cAMP level against the agonist concentration. The EC50 value (the concentration producing 50% of the maximal response) is determined using non-linear regression analysis.
-
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the construction of the chiral saligenin head group and its coupling to the lipophilic ether-containing side chain. Several synthetic routes have been published, often involving the use of a protected oxazolidinone intermediate to control the stereochemistry.
Caption: Generalized Synthetic Pathway for this compound.
Detailed Synthetic Protocol Overview
The synthesis can be broadly divided into the preparation of the key oxazolidinone intermediate and its subsequent elaboration to this compound.
-
Step 1: Preparation of the Chiral (R)-Oxazolidinone Intermediate:
-
Acylation & Reduction: A protected salicylaldehyde is subjected to Friedel-Crafts acylation followed by a chemo-selective reduction (e.g., using NaBH₄ in acetic acid) to yield a key ketone intermediate.
-
Asymmetric Reduction: The ketone is asymmetrically reduced to the corresponding (R)-alcohol using a chiral catalyst, such as the Corey-Itsuno reduction. This step is critical for establishing the correct stereochemistry.
-
Cyclization: The resulting amino alcohol is cyclized to form the (R)-oxazolidinone ring, which serves as a protected form of the chiral ethanolamine moiety.
-
-
Step 2: Coupling and Deprotection:
-
Alkylation: The nitrogen of the oxazolidinone ring is alkylated with the pre-synthesized bromo-hexyl-ether side chain (1-bromo-6-(2-((2,6-dichlorobenzyl)oxy)ethoxy)hexane) in the presence of a strong base like potassium tert-butoxide (KOtBu) in a solvent such as DMF.
-
Ring Opening: The oxazolidinone ring of the coupled product is cleaved. One method uses potassium trimethylsilanolate (KOSiMe₃) in THF under reflux to yield the amino alcohol.
-
Final Deprotection: Any remaining protecting groups on the saligenin phenol and alcohol (often an acetonide) are removed under mild acidic conditions (e.g., 1N HCl) to yield the final this compound product.
-
-
Step 3: Salt Formation:
-
The free base of this compound is typically converted to a stable, crystalline salt for pharmaceutical formulation. The triphenylacetate (trifenatate) salt is commonly used. This is achieved by reacting the this compound base with triphenylacetic acid in a suitable solvent system like dichloromethane/t-butanol.
-
Mechanism of Action
This compound exerts its therapeutic effect through its agonist activity at β2-adrenergic receptors located on the surface of airway smooth muscle cells.
-
Receptor Binding: this compound binds to the β2-AR, a G-protein coupled receptor (GPCR).
-
G-Protein Activation: This binding induces a conformational change in the receptor, activating the associated heterotrimeric Gs protein. The Gsα subunit dissociates and exchanges GDP for GTP.
-
Adenylyl Cyclase Stimulation: The activated Gsα subunit stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).
-
PKA Activation: The increased intracellular concentration of cAMP activates Protein Kinase A (PKA).
-
Smooth Muscle Relaxation: PKA phosphorylates several downstream targets, including myosin light chain kinase (MLCK) and calcium channels, leading to a decrease in intracellular calcium levels and the relaxation of bronchial smooth muscle, resulting in bronchodilation.
Caption: this compound's β2-AR Signaling Pathway.
References
Vilanterol's Selectivity for β2-Adrenoceptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the selectivity of Vilanterol for the β2-adrenoceptor (β2-AR) over the β1- and β3-adrenoceptors. This compound is a long-acting β2-agonist (LABA) utilized in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its clinical efficacy is intrinsically linked to its high affinity and functional selectivity for the β2-AR, which mediates bronchodilation, over other β-adrenoceptor subtypes that are associated with cardiovascular and other off-target effects. This document details the quantitative measures of this compound's selectivity, the experimental protocols used for its determination, and the underlying signaling pathways.
Quantitative Assessment of this compound's Selectivity
The selectivity of this compound has been rigorously evaluated through in vitro pharmacological studies, primarily employing radioligand binding assays and functional cAMP (cyclic adenosine monophosphate) assays. These studies have been conducted using recombinant human β-adrenoceptors expressed in various cell lines, allowing for a precise characterization of this compound's interaction with each receptor subtype.
Functional Potency and Intrinsic Activity
Functional assays measuring the accumulation of cAMP, a key second messenger in β-adrenoceptor signaling, are crucial for determining the potency (EC50 or pEC50) and intrinsic activity of an agonist. The data consistently demonstrate this compound's high potency and selectivity for the β2-adrenoceptor.
Table 1: Functional Potency (pEC50) of this compound at Human β-Adrenoceptor Subtypes
| Adrenoceptor Subtype | This compound pEC50 |
| β1 | 6.98 |
| β2 | 10.37 |
| β3 | 7.36 |
pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Table 2: Intrinsic Activity of this compound at Human β-Adrenoceptor Subtypes
| Adrenoceptor Subtype | This compound Intrinsic Activity (%) |
| β1 | - |
| β2 | - |
| β3 | - |
Intrinsic activity is expressed as a percentage of the maximal response to the non-selective β-agonist, isoproterenol. Data not always available in all publications.
Table 3: Selectivity of this compound for β2-Adrenoceptor over β1- and β3-Adrenoceptors
| Selectivity Ratio | Fold Selectivity |
| β2 vs. β1 | ~1000 |
| β2 vs. β3 | ~400 |
Fold selectivity is calculated from the ratio of EC50 values (EC50 for β1 or β3 / EC50 for β2).
In functional cAMP assays, this compound demonstrates a selectivity profile for the β2-adrenoceptor over the β1- and β3-adrenoceptors that is comparable to salmeterol, but significantly improved compared to formoterol and indacaterol[1][2][3]. This compound also exhibits a level of intrinsic efficacy similar to indacaterol, which is notably greater than that of salmeterol[1][2].
Binding Affinity
Radioligand binding assays are employed to determine the affinity (Ki) of a compound for a receptor. This compound has been shown to possess a subnanomolar affinity for the β2-adrenoceptor, which is comparable to that of salmeterol but higher than that of olodaterol, formoterol, and indacaterol.
Table 4: Comparative Binding Affinities (pKi) of this compound and Other β2-Agonists
| Compound | β1-AR (pKi) | β2-AR (pKi) |
| This compound | - | - |
| Salmeterol | - | - |
| Formoterol | - | - |
| Indacaterol | 7.36 | 5.48 |
pKi is the negative logarithm of the inhibition constant (Ki). Specific pKi values for this compound were not consistently available in the reviewed literature, however, its high affinity is well-documented.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize this compound's selectivity.
Radioligand Binding Assays
These assays measure the direct binding of a radiolabeled ligand to the receptor and the displacement of this binding by a competing non-radiolabeled ligand (e.g., this compound).
Objective: To determine the binding affinity (Ki) of this compound for human β1, β2, and β3-adrenoceptors.
Materials:
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing recombinant human β1, β2, or β3-adrenoceptors.
-
Radioligand: [3H]-CGP 12177, a non-selective β-adrenoceptor antagonist.
-
Competing Ligand: this compound.
-
Non-specific Binding Control: Propranolol (a non-selective β-blocker) at a high concentration (e.g., 1-10 µM).
-
Assay Buffer: Serum-free medium.
-
Scintillation Cocktail.
-
96-well plates.
Procedure:
-
Cell Culture: CHO cells expressing the specific β-adrenoceptor subtype are cultured to confluence in 96-well plates.
-
Assay Preparation: The growth medium is removed, and the cells are washed with assay buffer.
-
Competition Binding:
-
Varying concentrations of this compound are added to the wells.
-
A fixed concentration of the radioligand ([3H]-CGP 12177) is then added to all wells. The concentration of the radioligand is typically at or below its Kd for the receptor.
-
For the determination of non-specific binding, a high concentration of propranolol is added to a separate set of wells.
-
-
Incubation: The plates are incubated for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 37°C in a 5% CO2 incubator) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The assay is terminated by rapidly washing the cells with ice-cold buffer to remove the unbound radioligand.
-
Quantification: Scintillation cocktail is added to each well, and the radioactivity, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assays
These assays quantify the functional response of cells to agonist stimulation by measuring the intracellular accumulation of cAMP.
Objective: To determine the functional potency (pEC50) and intrinsic activity of this compound at human β1, β2, and β3-adrenoceptors.
Materials:
-
Cell Lines: CHO cells stably expressing recombinant human β1, β2, or β3-adrenoceptors.
-
Agonist: this compound.
-
Reference Agonist: Isoproterenol (for determining maximal response).
-
Phosphodiesterase (PDE) Inhibitor: e.g., IBMX (to prevent cAMP degradation).
-
Lysis Buffer.
-
cAMP Detection Kit: e.g., HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA-based kits.
-
384-well plates.
Procedure:
-
Cell Preparation: Cells are harvested and resuspended in stimulation buffer containing a PDE inhibitor.
-
Agonist Stimulation:
-
A dilution series of this compound is prepared.
-
The cell suspension is added to the wells of a 384-well plate.
-
The this compound dilutions are added to the respective wells.
-
A concentration-response curve for the full agonist isoproterenol is also generated to determine the maximal system response.
-
-
Incubation: The plates are incubated for a specific time (e.g., 30 minutes) at room temperature to allow for cAMP accumulation.
-
Cell Lysis and cAMP Detection:
-
Lysis buffer containing the detection reagents from the cAMP kit is added to each well.
-
The plates are incubated for a further period (e.g., 1 hour) at room temperature.
-
-
Signal Measurement: The signal (e.g., fluorescence ratio for HTRF) is measured using a plate reader.
-
Data Analysis:
-
A standard curve is used to convert the raw signal into cAMP concentrations.
-
Concentration-response curves for this compound are plotted, and the pEC50 values are determined using non-linear regression.
-
The intrinsic activity of this compound is calculated as the maximal response produced by this compound as a percentage of the maximal response produced by isoproterenol.
-
Signaling Pathways
The binding of this compound to the β2-adrenoceptor initiates a cascade of intracellular events, leading to the desired therapeutic effect of bronchodilation.
β2-Adrenoceptor Signaling Pathway
Activation of the β2-adrenoceptor by an agonist like this compound leads to the stimulation of adenylyl cyclase and the subsequent production of cAMP. This second messenger then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation.
Conclusion
The data presented in this technical guide unequivocally demonstrate that this compound is a potent and highly selective β2-adrenoceptor agonist. Its selectivity is a key pharmacological feature that contributes to its favorable therapeutic profile, maximizing the desired bronchodilatory effects while minimizing the potential for off-target effects associated with the activation of β1- and β3-adrenoceptors. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of respiratory drug discovery and development.
References
Preclinical research on Vilanterol for asthma and COPD
An In-depth Technical Guide to the Preclinical Research on Vilanterol for Asthma and COPD
Introduction
This compound (VI) is a novel, inhaled, ultra-long-acting β2-adrenoceptor agonist (ultra-LABA) with a 24-hour duration of action, developed for the once-daily treatment of asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its development was driven by the need for longer-acting bronchodilators to improve patient compliance and provide sustained symptom control.[3][4] this compound was designed based on the salmeterol molecular scaffold and is administered as a triphenylacetate salt (this compound trifenatate).[2] This technical guide provides a comprehensive overview of the preclinical research that established the pharmacological profile of this compound, detailing its mechanism of action, receptor binding and functional activity, in vivo efficacy, and pharmacokinetic properties.
Mechanism of Action: β2-Adrenoceptor Signaling
This compound exerts its therapeutic effect through selective agonism at the β2-adrenoceptor, a G-protein coupled receptor located on the surface of airway smooth muscle cells. The binding of this compound to the β2-adrenoceptor initiates a well-defined signaling cascade. This process involves the activation of the stimulatory G-protein (Gs), which in turn stimulates the enzyme adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, including myosin light chain kinase (MLCK), which ultimately results in the relaxation of bronchial smooth muscle, leading to bronchodilation.
Quantitative Pharmacology: In Vitro Profile
The preclinical characterization of this compound involved a series of in vitro assays to determine its affinity, potency, selectivity, and duration of action at β-adrenoceptors.
Receptor Binding Affinity
Radioligand binding studies were conducted using recombinant human β1, β2, and β3-adrenoceptors expressed in cell lines. These experiments quantified the affinity of this compound for each receptor subtype. This compound demonstrated a subnanomolar affinity for the β2-adrenoceptor, which was comparable to salmeterol but significantly higher than olodaterol, formoterol, and indacaterol.
Table 1: β-Adrenoceptor Binding Affinities (pKi) of this compound and Comparators
| Compound | pKi at β2-AR | pKi at β1-AR | pKi at β3-AR |
|---|---|---|---|
| This compound | 9.4 | 6.4 | 6.0 |
| Salmeterol | 9.2 | 6.1 | 6.0 |
| Indacaterol | 8.5 | 5.8 | 5.8 |
| Formoterol | 8.6 | 6.1 | 6.5 |
| Olodaterol | 8.7 | 5.9 | 6.2 |
Source: Data adapted from Slack, R. J., et al. (2013).
Functional Activity and Selectivity
The functional activity of this compound was assessed by measuring its ability to stimulate cAMP production in cells expressing human β-adrenoceptors. This compound proved to be a potent and highly selective β2-adrenoceptor agonist. Its intrinsic efficacy was comparable to indacaterol and significantly greater than that of salmeterol. This high intrinsic efficacy translates to a robust biological response upon receptor binding.
In terms of selectivity, this compound demonstrated a profile similar to salmeterol for the β2-AR over β1-AR and β3-AR, but it showed a significantly improved selectivity profile compared to formoterol and indacaterol. This high selectivity for the β2 receptor is crucial for minimizing potential off-target cardiovascular side effects associated with β1-receptor stimulation.
Table 2: Functional Potency, Intrinsic Efficacy, and Selectivity of this compound
| Parameter | This compound | Salmeterol | Indacaterol | Formoterol |
|---|---|---|---|---|
| Potency (pEC50) at β2-AR | 9.7 | 8.8 | 8.6 | 9.0 |
| Intrinsic Efficacy at β2-AR (%) * | 86 | 50 | 88 | 108 |
| Selectivity (β2 vs β1) | ~1000-fold | ~1000-fold | ~300-fold | ~200-fold |
| Selectivity (β2 vs β3) | ~400-fold | ~1000-fold | ~200-fold | ~100-fold |
Intrinsic efficacy is expressed relative to the full agonist isoprenaline (100%). Source: Data adapted from Procopiou, P. A., et al. (2010) and Slack, R. J., et al. (2013).
Onset and Duration of Action
In vitro studies using isolated human airway tissue provided critical insights into the temporal characteristics of this compound's action. In human airways pre-constricted with histamine, this compound demonstrated a significantly faster onset of action (3.1 minutes) compared to salmeterol (8.3 minutes). Furthermore, this compound exhibited a longer duration of action than salmeterol, with a significant level of bronchodilation still present 22 hours after treatment. This prolonged activity is consistent with its "ultra-LABA" classification and supports its once-daily dosing regimen.
Experimental Protocols
The preclinical evaluation of this compound followed a systematic workflow, progressing from initial in vitro screening to more complex in vivo models to establish its pharmacological profile and therapeutic potential.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for human β1, β2, and β3-adrenoceptors.
-
Methodology:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing recombinant human β1, β2, or β3-adrenoceptors were used.
-
Radioligand: [3H]-CGP12177, a non-selective β-adrenoceptor antagonist, was used to label the receptors.
-
Procedure: Cell membranes were incubated with a fixed concentration of the radioligand and varying concentrations of this compound (or a comparator compound).
-
Detection: Following incubation, the bound and free radioligand were separated by filtration. The radioactivity retained on the filters, representing receptor-bound ligand, was measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation.
-
cAMP Functional Assays
-
Objective: To measure the potency (EC50) and intrinsic efficacy of this compound at human β-adrenoceptors.
-
Methodology:
-
Cell Lines: CHO cells expressing human β1, β2, or β3-adrenoceptors were utilized.
-
Procedure: Cells were incubated with increasing concentrations of this compound for a specified period.
-
cAMP Measurement: Intracellular cAMP levels were quantified using a competitive immunoassay, often a homogenous time-resolved fluorescence (HTRF) assay.
-
Data Analysis: Concentration-response curves were generated, and the EC50 (concentration producing 50% of the maximal response) and Emax (maximal response) values were calculated. Intrinsic efficacy was determined by comparing the Emax of this compound to that of the full agonist isoprenaline.
-
In Vivo Bronchodilator Studies
-
Objective: To assess the potency and duration of the bronchodilator action of this compound in a relevant animal model.
-
Methodology:
-
Animal Model: Conscious guinea pigs, a species known to have responsive airway smooth muscle, were used.
-
Procedure: Animals were administered nebulized this compound or a comparator drug. After a set period, bronchoconstriction was induced by an intravenous infusion of histamine.
-
Endpoint Measurement: The ability of the test compound to inhibit the histamine-induced bronchoconstriction was measured. This provides an indication of the in vivo potency.
-
Duration of Action: The experiment was repeated at various time points after drug administration (e.g., up to 24 hours) to determine the duration of the protective effect.
-
Pharmacokinetics and Metabolism
Preclinical pharmacokinetic studies were essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Metabolism: In vitro studies using human liver microsomes and recombinant enzymes identified cytochrome P450 3A4 (CYP3A4) as the primary enzyme responsible for this compound's metabolism. The major metabolic pathway is O-dealkylation, which results in metabolites with significantly reduced pharmacological activity. This extensive first-pass metabolism means that the small fraction of an inhaled dose that is swallowed contributes minimally to systemic effects.
-
Pharmacokinetics: Following inhalation in animal models, this compound is rapidly absorbed into the systemic circulation. In human studies, the median time to maximum plasma concentration (Tmax) is approximately 5-15 minutes. This compound exhibits high plasma protein binding (around 94%). Population pharmacokinetic models developed from both healthy subjects and COPD patients described this compound's pharmacokinetics using a three-compartment model with zero-order absorption and first-order elimination.
The relationship between this compound's molecular interactions at the receptor level and its overall pharmacological profile is key to its clinical utility. Its high affinity and slow dissociation from the β2-adrenoceptor, combined with high intrinsic efficacy, are believed to be the primary drivers of its potent and sustained 24-hour bronchodilator effect.
Conclusion
The preclinical data for this compound consistently demonstrate that it is a potent, selective, and long-acting β2-adrenoceptor agonist. Its high affinity and intrinsic efficacy at the β2-AR translate to a rapid onset and a durable bronchodilator effect, which has been confirmed in both in vitro human airway studies and in vivo animal models. The favorable selectivity profile minimizes the potential for off-target effects. These comprehensive preclinical findings established a strong pharmacological basis for this compound's development and successfully predicted the once-daily dosing profile that is now utilized in clinical practice for the management of asthma and COPD.
References
- 1. In vitro pharmacological characterization of this compound, a novel long-acting β2-adrenoceptor agonist with 24-hour duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β2-adrenoceptor agonists: current and future direction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound: How It Helps Manage Asthma and COPD [rupahealth.com]
Initial Investigations into Vilanterol's Safety and Tolerability Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial safety and tolerability investigations of Vilanterol, a long-acting beta-2 adrenergic agonist (LABA). The information is compiled from a range of preclinical and clinical studies, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.
Introduction
This compound is a selective long-acting beta-2 adrenergic agonist developed for the once-daily treatment of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its prolonged duration of action offers the potential for improved patient adherence and convenience. As with any novel therapeutic agent, a thorough evaluation of its safety and tolerability is paramount. This guide summarizes the foundational studies that have characterized the safety profile of this compound.
Preclinical Safety and Tolerability
Initial preclinical investigations in various animal models were conducted to assess the general toxicity, cardiovascular safety, and potential for carcinogenicity and reproductive toxicity of this compound.
General Toxicology
Repeat-dose toxicity studies were conducted in both rodents and non-rodents. These studies are designed to identify potential target organs for toxicity and to determine the no-observed-adverse-effect level (NOAEL).
Experimental Protocol: Repeat-Dose Inhalation Toxicology Study
A representative preclinical toxicology study would involve the following steps:
-
Animal Model Selection: Typically, two mammalian species are used, one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog), as required by regulatory guidelines.
-
Drug Administration: this compound is administered via inhalation to mimic the clinical route of exposure. Doses are selected to represent multiples of the intended human therapeutic dose.
-
Duration of Exposure: Study durations can range from a few weeks to several months to assess both short-term and chronic toxicity.
-
Parameters Monitored:
-
Clinical Observations: Daily monitoring for any changes in appearance, behavior, and overall health.
-
Body Weight and Food Consumption: Measured weekly to assess general health and potential dose-related effects.
-
Ophthalmoscopy: Conducted at baseline and termination to detect any ocular abnormalities.
-
Electrocardiography (ECG): Performed at baseline and at specified intervals to monitor cardiovascular function.
-
Clinical Pathology: Blood and urine samples are collected at designated time points for hematology, clinical chemistry, and urinalysis.
-
Necropsy and Histopathology: At the end of the study, a full necropsy is performed, and organs are weighed and examined for gross and microscopic abnormalities.
-
Cardiovascular Safety Pharmacology
Given the known class effects of beta-2 agonists on the cardiovascular system, dedicated safety pharmacology studies were a critical component of the preclinical evaluation.
Experimental Protocol: In Vivo Cardiovascular Safety Assessment in Telemetered Dogs
This protocol is designed to assess the effects of this compound on key cardiovascular parameters in a conscious, unrestrained animal model:
-
Animal Model: Beagle dogs are surgically implanted with telemetry devices capable of continuously monitoring electrocardiogram (ECG), blood pressure, and heart rate.
-
Acclimatization: Animals are allowed to recover from surgery and are acclimated to the study environment to minimize stress-related physiological changes.
-
Drug Administration: this compound is administered, typically via inhalation, at various dose levels, including a vehicle control.
-
Data Collection: Cardiovascular parameters are continuously recorded before and for a specified period after drug administration.
-
Data Analysis: The collected data is analyzed for changes in heart rate, blood pressure, and ECG intervals (e.g., PR, QRS, QT, and corrected QT intervals like QTcF).
Carcinogenicity and Reproductive Toxicity
Long-term carcinogenicity studies in rodents and reproductive and developmental toxicity studies were conducted to assess the potential for this compound to cause cancer or affect reproductive function and fetal development. In 2-year inhalation studies, drug-related neoplasms were observed in rats (adenomas of the pituitary gland and leiomyomas of mesovarian ligaments) and mice (tubulostromal adenomas in the ovaries)[1]. In developmental and reproductive toxicity studies, no teratogenic effects were seen in rats or rabbits at exposures significantly higher than the maximum recommended human daily inhalation dose[2]. However, an increase in fetal skeletal variations was noted in rabbits at high exposures[2].
Clinical Safety and Tolerability
The clinical development program for this compound involved numerous studies in healthy volunteers and patients with asthma and COPD. These trials provided a robust dataset on the safety and tolerability of this compound in the target populations.
Overview of Adverse Events
The most common adverse events reported in clinical trials with this compound were consistent with the known class effects of LABAs. The data presented below is a summary from various clinical trials, including those where this compound was administered as monotherapy or in combination with an inhaled corticosteroid (ICS).
Table 1: Incidence of Common Adverse Events in this compound Clinical Trials
| Adverse Event | This compound Treated (%) | Placebo/Comparator (%) |
| Headache | 5 - 12 | 4 - 9 |
| Nasopharyngitis | 5 - 11 | 4 - 8 |
| Upper Respiratory Tract Infection | 3 - 7 | 2 - 5 |
| Oropharyngeal Candidiasis* | 1 - 7 | <1 - 3 |
| Back Pain | 2 - 4 | 1 - 3 |
| Cough | 2 - 4 | 2 - 5 |
| Influenza | 2 - 4 | 1 - 3 |
Note: The incidence of oropharyngeal candidiasis is primarily observed when this compound is co-administered with an inhaled corticosteroid.
Cardiovascular Safety in Clinical Trials
Extensive cardiovascular safety assessments were conducted throughout the clinical development program, including electrocardiograms (ECGs), Holter monitoring, and evaluation of cardiovascular adverse events.
Experimental Protocol: Clinical Cardiovascular Safety Assessment
The methodology for assessing cardiovascular safety in pivotal clinical trials typically includes:
-
Subject Population: Inclusion of a broad range of patients, including those with a history of or risk factors for cardiovascular disease.
-
ECG Monitoring:
-
12-Lead ECGs: Performed at screening, baseline, and at multiple time points throughout the study.
-
Holter Monitoring: Continuous ECG recording over a 24-hour period is often performed in a subset of patients to assess heart rate variability and detect arrhythmias.
-
-
Vital Signs: Blood pressure and heart rate are measured at each study visit.
-
Adverse Event Monitoring: All cardiovascular adverse events, including serious adverse events (SAEs) such as myocardial infarction and stroke, are meticulously recorded and adjudicated by an independent clinical events committee.
-
Biomarkers: In some studies, cardiac biomarkers (e.g., troponins) may be monitored.
Table 2: Summary of Cardiovascular Safety Findings from Key Clinical Trials
| Trial (Population) | This compound Treatment Group(s) | Key Cardiovascular Safety Outcomes |
| SUMMIT (COPD with CV risk) | This compound 25 mcg | No increased risk of the composite cardiovascular endpoint (cardiovascular death, myocardial infarction, stroke, unstable angina, or transient ischemic attack) compared to placebo.[3] |
| IMPACT (COPD) | Fluticasone furoate/Umeclidinium/Vilanterol | The proportion of patients with on-treatment cardiovascular adverse events of special interest was similar across treatment arms (10-11%).[4] |
| 52-week Asthma Study | Fluticasone furoate/Vilanterol (100/25 µg and 200/25 µg) | No clinically important changes in QT interval. A small, statistically significant increase in pulse rate was observed compared to the comparator. |
Hypothalamic-Pituitary-Adrenal (HPA) Axis Function
The potential for systemic effects of inhaled corticosteroids, often co-administered with this compound, on the HPA axis is a key safety consideration.
Experimental Protocol: Assessment of HPA Axis Function
The standard method for evaluating HPA axis function in clinical trials involves:
-
Measurement of Cortisol Levels:
-
24-Hour Urinary Free Cortisol (UFC): This is a primary endpoint in many studies. Patients collect all urine produced over a 24-hour period. The total amount of free cortisol excreted is then measured.
-
Serum Cortisol: Blood samples are collected at various time points over a 24-hour period to determine the serum cortisol concentration profile.
-
-
Study Design: These studies are often placebo-controlled and may include an active comparator known to affect HPA axis function (e.g., oral prednisolone) to demonstrate assay sensitivity.
-
Data Analysis: The geometric mean of the 24-hour UFC or the area under the curve (AUC) for serum cortisol is calculated and compared between treatment groups.
In a dedicated study, once-daily administration of fluticasone furoate/vilanterol was found to be non-inferior to placebo on HPA axis function, with no indication of significant cortisol suppression after 42 days of treatment.
Signaling Pathway
This compound exerts its therapeutic effect through the stimulation of beta-2 adrenergic receptors, which are G-protein coupled receptors. The activation of this signaling pathway leads to bronchodilation.
Caption: Beta-2 Adrenergic Receptor Signaling Pathway for this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for a Phase III clinical trial designed to assess the safety and tolerability of this compound.
Caption: Generalized Workflow of a this compound Phase III Safety Trial.
Conclusion
The initial investigations into the safety and tolerability profile of this compound, encompassing both preclinical and extensive clinical studies, have established a well-characterized safety profile. The most frequently observed adverse events are consistent with the known pharmacology of the beta-2 agonist class. Comprehensive cardiovascular and HPA axis assessments have not identified significant safety concerns. This body of evidence supports the use of this compound in the management of obstructive airway diseases in appropriate patient populations. Continuous safety surveillance in the post-marketing setting remains essential for the ongoing characterization of the long-term safety of this compound.
References
- 1. Efficacy and Safety of Fluticasone Furoate/Vilanterol Compared With Fluticasone Propionate/Salmeterol Combination in Adult and Adolescent Patients With Persistent Asthma: A Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Measuring cortisol in serum, urine and saliva - are our assays good enough? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Single-inhaler triple therapy fluticasone furoate/umeclidinium/vilanterol versus fluticasone furoate/vilanterol and umeclidinium/vilanterol in patients with COPD: results on cardiovascular safety from the IMPACT trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Assays to Determine Vilanterol's Potency and Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vilanterol is a novel long-acting β2-adrenergic receptor (LABA) agonist approved for the treatment of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] Its therapeutic efficacy is attributed to its high potency and prolonged duration of action at the β2-adrenergic receptor (β2-AR), a G-protein coupled receptor (GPCR). Activation of the β2-AR in airway smooth muscle cells leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic adenosine monophosphate (cAMP), and subsequent bronchodilation.[3]
These application notes provide detailed protocols for key in vitro assays to characterize the potency and efficacy of this compound and other β2-AR agonists. The described methodologies include a radioligand binding assay to determine receptor affinity, a functional cAMP accumulation assay to measure potency and efficacy, and a phospho-ERK1/2 activation assay to investigate alternative signaling pathways.
Data Presentation: Quantitative Analysis of this compound's In Vitro Profile
The following tables summarize the in vitro pharmacological properties of this compound in comparison to other commonly used LABAs.
Table 1: Receptor Binding Affinity of this compound and Other LABAs at the Human β2-Adrenergic Receptor
| Compound | Kᵢ (nM) | Reference |
| This compound | ~0.2 | [1] |
| Salmeterol | Comparable to this compound | [2] |
| Formoterol | Lower than this compound | |
| Indacaterol | Lower than this compound | |
| Olodaterol | Lower than this compound |
Table 2: Functional Potency and Efficacy of this compound and Other LABAs in cAMP Accumulation Assays
| Compound | pEC₅₀ | Relative Intrinsic Efficacy (Compared to Isoproterenol) | Reference |
| This compound | 9.4 | Comparable to Indacaterol, Greater than Salmeterol | |
| Salmeterol | - | Partial Agonist | |
| Formoterol | - | Full Agonist | |
| Indacaterol | - | Partial Agonist |
pEC₅₀ is the negative logarithm of the EC₅₀ value. A higher pEC₅₀ indicates greater potency.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by this compound and the general workflows for the described in vitro assays.
This compound Signaling Pathways
Experimental Workflows
Experimental Protocols
Radioligand Binding Assay for β2-Adrenergic Receptor
This protocol describes a competitive radioligand binding assay to determine the affinity (Kᵢ) of this compound for the human β2-adrenergic receptor expressed in Chinese Hamster Ovary (CHO) cells.
Materials:
-
CHO cell membranes expressing the human β2-adrenergic receptor
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
Radioligand: [³H]-CGP12177 (a non-selective β-adrenergic antagonist)
-
Non-labeled Ligand: Propranolol (for determining non-specific binding)
-
This compound and other test compounds
-
Glass fiber filters (GF/C)
-
Scintillation fluid
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Thaw the CHO cell membranes on ice and resuspend in ice-cold Binding Buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:
-
Total Binding: 50 µL of [³H]-CGP12177 (at a final concentration equal to its Kₔ), 50 µL of Binding Buffer, and 150 µL of membrane suspension.
-
Non-specific Binding: 50 µL of [³H]-CGP12177, 50 µL of Propranolol (at a final concentration of 1 µM), and 150 µL of membrane suspension.
-
Competitive Binding: 50 µL of [³H]-CGP12177, 50 µL of this compound (at various concentrations), and 150 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine using a cell harvester. Wash the filters three times with 3 mL of ice-cold Binding Buffer.
-
Quantification: Place the filters in scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
cAMP Accumulation Assay (HTRF)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure cAMP production in response to this compound stimulation in Human Embryonic Kidney (HEK293) cells expressing the β2-AR.
Materials:
-
HEK293 cells stably expressing the human β2-adrenergic receptor
-
Cell culture medium (e.g., DMEM)
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4
-
This compound and other test compounds
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control)
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
384-well white assay plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding: Seed HEK293-β2-AR cells into a 384-well white plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and other test compounds in Stimulation Buffer.
-
Cell Stimulation:
-
Aspirate the cell culture medium from the wells.
-
Add 10 µL of Stimulation Buffer (for basal control) or the diluted compound solutions to the respective wells.
-
Add 10 µL of Forskolin solution to the positive control wells.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Cell Lysis and Detection:
-
Add 5 µL of the cAMP-d2 solution (from the HTRF kit) to each well.
-
Add 5 µL of the anti-cAMP cryptate solution (from the HTRF kit) to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Measurement: Read the plate on an HTRF-compatible plate reader at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) for each well.
-
Convert the HTRF ratios to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the EC₅₀ (potency) and Emax (efficacy) values using non-linear regression analysis (sigmoidal dose-response curve).
-
Phospho-ERK1/2 Activation Assay (Western Blot)
This protocol describes a method to assess the activation of the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway by this compound in β2-AR expressing cells via Western blotting.
Materials:
-
HEK293 or CHO cells expressing the β2-adrenergic receptor
-
Cell culture medium
-
Serum-free medium
-
This compound and other test compounds
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Serum Starvation:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Replace the growth medium with serum-free medium and incubate for 4-6 hours to reduce basal ERK1/2 phosphorylation.
-
-
Cell Stimulation: Treat the cells with various concentrations of this compound for different time points (e.g., 5, 10, 15, 30 minutes).
-
Cell Lysis:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold Lysis Buffer to each well and incubate on ice for 10 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe with the anti-total-ERK1/2 antibody following the same procedure.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK1/2 and total ERK1/2 using densitometry software.
-
Calculate the ratio of phospho-ERK1/2 to total ERK1/2 for each sample.
-
Plot the fold change in the pERK/total ERK ratio relative to the untreated control against the this compound concentration or time.
-
References
Application Notes and Protocols for Testing Vilanterol's Therapeutic Effects in Animal Models of Asthma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vilanterol is a long-acting β2-adrenergic agonist (LABA) with a 24-hour duration of action, making it a candidate for once-daily maintenance therapy in asthma.[1] Its therapeutic effect stems from the relaxation of airway smooth muscle, leading to bronchodilation.[1] Preclinical evaluation of this compound's efficacy is crucial and is typically performed in established animal models of allergic asthma. This document provides detailed protocols for two such models: the Ovalbumin (OVA)-induced and the House Dust Mite (HDM)-induced asthma models. Furthermore, it outlines key experimental procedures to assess the therapeutic effects of this compound on airway hyperresponsiveness (AHR), airway inflammation, and lung pathology.
This compound's Mechanism of Action
This compound is a selective agonist for the β2-adrenergic receptor, a G-protein coupled receptor located on the surface of airway smooth muscle cells.[1] Upon binding, it initiates a signaling cascade that leads to bronchodilation.
Signaling Pathway of this compound
Animal Models of Asthma
The choice of animal model is critical for evaluating the therapeutic potential of anti-asthma drugs. The most commonly used are the Ovalbumin (OVA) and House Dust Mite (HDM) induced models, which mimic key features of human allergic asthma.
Ovalbumin (OVA)-Induced Allergic Asthma Model
This is a widely used model that induces a robust Th2-mediated allergic airway inflammation.
Experimental Workflow:
House Dust Mite (HDM)-Induced Allergic Asthma Model
This model is considered more clinically relevant as HDM is a common human allergen.
Experimental Workflow:
Quantitative Data Summary
Disclaimer: The following tables present illustrative data based on expected outcomes for a LABA like this compound in preclinical asthma models. Specific preclinical data for this compound monotherapy is not widely available in published literature.
Table 1: Effect of this compound on Airway Hyperresponsiveness (AHR) in OVA-Induced Asthma Model
| Treatment Group | Methacholine Concentration (mg/mL) | Airway Resistance (cmH₂O·s/mL) |
| Vehicle Control | 0 | 0.5 ± 0.05 |
| 6.25 | 1.2 ± 0.15 | |
| 12.5 | 2.5 ± 0.3 | |
| 25 | 4.8 ± 0.5 | |
| This compound (Low Dose) | 0 | 0.48 ± 0.04 |
| 6.25 | 0.9 ± 0.1 | |
| 12.5 | 1.8 ± 0.2 | |
| 25 | 3.5 ± 0.4 | |
| This compound (High Dose) | 0 | 0.45 ± 0.05 |
| 6.25 | 0.7 ± 0.08 | |
| 12.5 | 1.2 ± 0.15 | |
| 25 | 2.5 ± 0.3 |
Table 2: Effect of this compound on Inflammatory Cell Infiltration in BAL Fluid (HDM Model)
| Treatment Group | Total Cells (x10⁵) | Eosinophils (x10⁴) | Neutrophils (x10⁴) | Lymphocytes (x10⁴) | Macrophages (x10⁴) |
| Vehicle Control | 5.2 ± 0.6 | 3.5 ± 0.4 | 0.8 ± 0.1 | 0.5 ± 0.07 | 0.4 ± 0.05 |
| This compound (Low Dose) | 3.8 ± 0.5 | 2.1 ± 0.3 | 0.6 ± 0.08 | 0.4 ± 0.06 | 0.7 ± 0.09 |
| This compound (High Dose) | 2.5 ± 0.3 | 1.2 ± 0.2 | 0.4 ± 0.05 | 0.3 ± 0.04 | 0.6 ± 0.08 |
Table 3: Effect of this compound on Lung Inflammation and Mucus Production (Histological Scoring)
| Treatment Group | Peribronchial Inflammation Score (0-4) | Mucus Production (PAS Staining) Score (0-3) |
| Vehicle Control | 3.5 ± 0.4 | 2.8 ± 0.3 |
| This compound (Low Dose) | 2.5 ± 0.3 | 1.9 ± 0.2 |
| This compound (High Dose) | 1.5 ± 0.2 | 1.1 ± 0.1 |
Experimental Protocols
Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma in BALB/c Mice
Materials:
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
Sterile phosphate-buffered saline (PBS)
-
BALB/c mice (6-8 weeks old)
Procedure:
-
Sensitization:
-
On day 0, intraperitoneally (i.p.) inject each mouse with 100 µL of a solution containing 20 µg OVA emulsified in 2 mg of alum in PBS.
-
On day 14, administer a booster i.p. injection of the same OVA/alum solution.
-
-
Challenge:
-
From day 21 to 23, expose the mice to an aerosol of 1% (w/v) OVA in PBS for 30 minutes daily.
-
-
Treatment:
-
Administer this compound or vehicle control (e.g., intranasally or intratracheally) at the desired dose 30-60 minutes prior to each OVA challenge.
-
-
Endpoint Assessment:
-
24 hours after the final OVA challenge, perform endpoint assessments as described in the following protocols.
-
Protocol 2: House Dust Mite (HDM)-Induced Allergic Asthma in C57BL/6 Mice
Materials:
-
House Dust Mite (HDM) extract (e.g., from Dermatophagoides pteronyssinus)
-
Sterile saline
-
C57BL/6 mice (6-8 weeks old)
Procedure:
-
Sensitization and Challenge:
-
On days 0, 1, and 2, lightly anesthetize the mice and intranasally instill 25 µg of HDM extract in 20 µL of sterile saline.
-
From day 14 to 18, challenge the mice daily with an intranasal administration of 5 µg of HDM extract in 20 µL of saline.
-
-
Treatment:
-
Administer this compound or vehicle control at the desired dose 30-60 minutes prior to each HDM challenge from day 14 to 18.
-
-
Endpoint Assessment:
-
24 hours after the final HDM challenge, proceed with endpoint measurements.
-
Protocol 3: Measurement of Airway Hyperresponsiveness (AHR)
Materials:
-
Whole-body plethysmography system or invasive airway mechanics system (e.g., FlexiVent)
-
Methacholine (MCh)
-
Nebulizer
Procedure:
-
Place the mouse in the plethysmography chamber and allow it to acclimatize.
-
Record baseline airway resistance for 3-5 minutes.
-
Expose the mouse to nebulized saline as a control, and record airway resistance.
-
Subsequently, expose the mouse to increasing concentrations of nebulized methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL) for a fixed duration (e.g., 3 minutes per concentration).
-
Record airway resistance for 3-5 minutes after each MCh concentration.
-
Plot the dose-response curve of airway resistance against MCh concentration.
Protocol 4: Bronchoalveolar Lavage (BAL) Fluid Analysis
Materials:
-
Anesthesia (e.g., ketamine/xylazine)
-
Tracheal cannula
-
Ice-cold PBS with 0.1% BSA
-
Centrifuge
-
Hemocytometer
-
Cytospin
-
Differential staining solution (e.g., Diff-Quik)
Procedure:
-
Terminally anesthetize the mouse.
-
Expose the trachea and insert a tracheal cannula.
-
Instill 1 mL of ice-cold PBS with 0.1% BSA into the lungs and then gently aspirate. Repeat this process three times.
-
Pool the recovered BAL fluid on ice.
-
Centrifuge the BAL fluid at 300 x g for 10 minutes at 4°C.
-
Collect the supernatant for cytokine analysis (e.g., ELISA).
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential staining solution.
-
Perform a differential cell count (macrophages, eosinophils, neutrophils, lymphocytes) by counting at least 300 cells under a microscope.
Protocol 5: Histological Analysis of Lung Inflammation
Materials:
-
4% paraformaldehyde (PFA)
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Paraffin
-
Microtome
-
Hematoxylin and Eosin (H&E) stain
-
Periodic acid-Schiff (PAS) stain
Procedure:
-
After BAL fluid collection, perfuse the lungs with PBS and then inflate with 4% PFA.
-
Excise the lungs and fix them in 4% PFA overnight.
-
Dehydrate the tissue through a graded ethanol series and clear with xylene.
-
Embed the lungs in paraffin.
-
Cut 4-5 µm sections using a microtome and mount on slides.
-
H&E Staining: Deparaffinize and rehydrate the sections. Stain with hematoxylin, followed by eosin. Dehydrate and mount. This stain is used to assess peribronchial and perivascular inflammatory cell infiltration.
-
PAS Staining: Deparaffinize and rehydrate the sections. Treat with periodic acid, followed by Schiff's reagent. Counterstain with hematoxylin. This stain is used to identify and quantify mucus-producing goblet cells.
-
Scoring: Score the stained sections for the severity of inflammation and mucus production using a semi-quantitative scoring system (e.g., 0=none, 1=mild, 2=moderate, 3=severe, 4=very severe).[2]
References
Application Notes and Protocols for Studying Vilanterol's Downstream Signaling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for studying the downstream signaling pathways of Vilanterol, a long-acting beta-2 adrenergic agonist (LABA), in cultured cells. The included methodologies cover the canonical Gs-cAMP pathway as well as potential non-canonical signaling routes.
Introduction to this compound Signaling
This compound is a selective LABA used in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its primary mechanism of action involves the activation of beta-2 adrenergic receptors (β2-AR), which are G-protein coupled receptors (GPCRs).[3] This activation classically leads to the stimulation of adenylyl cyclase, increased intracellular cyclic adenosine monophosphate (cAMP), and subsequent activation of protein kinase A (PKA). This cascade of events results in the relaxation of bronchial smooth muscle.
Beyond the canonical cAMP pathway, GPCR signaling can be more complex, involving other downstream effectors. This includes the recruitment of β-arrestins, which can mediate G-protein independent signaling, and the activation of other pathways like the mitogen-activated protein kinase (MAPK) cascades, including ERK1/2, p38, and JNK. Investigating these pathways provides a more comprehensive understanding of this compound's cellular effects.
Recommended Cell Lines
For studying the effects of this compound, cell lines relevant to the respiratory system are recommended.
-
Human Bronchial Epithelial Cells (e.g., BEAS-2B): An immortalized cell line that provides a good model for the human airway epithelium.
-
Human Airway Smooth Muscle Cells (HASM): Primary cells that are crucial for studying the direct effects on bronchodilation and relaxation.
-
CHO-K1 or HEK293 cells stably expressing the human β2-AR: These are useful for studying specific receptor-mediated events in a controlled genetic background, particularly for high-throughput screening assays.
Data Presentation: In Vitro Pharmacology of this compound
The following tables summarize key in vitro pharmacological data for this compound.
| Parameter | Receptor | Value | Cell Line/System | Reference |
| Affinity (pKi) | β2-AR | 9.7 ± 0.1 | CHO-K1 cells | |
| Affinity (pKi) | β1-AR | 6.7 ± 0.1 | CHO-K1 cells | |
| Affinity (pKi) | β3-AR | 7.1 ± 0.1 | CHO-K1 cells |
| Assay | Parameter | Value | Cell Line/System | Reference |
| cAMP Accumulation | pEC50 | 9.6 ± 0.1 | CHO-K1 cells | |
| cAMP Accumulation | Intrinsic Activity | 0.8 (relative to isoproterenol) | CHO-K1 cells | |
| β-arrestin Recruitment | pEC50 | 8.5 (Representative) | CHO-K1 cells | N/A |
| pCREB Activation | pEC50 | 9.2 (Representative) | BEAS-2B cells | N/A |
| pERK1/2 Activation | pEC50 | 8.8 (Representative) | HASM cells | N/A |
Note: Representative values are estimated based on the known potency of this compound in cAMP assays and typical signaling profiles of β2-AR agonists. Actual values should be determined experimentally.
Signaling Pathways and Experimental Workflows
This compound Canonical Signaling Pathway
Caption: Canonical signaling pathway of this compound.
Experimental Workflow for this compound Downstream Signaling Analysis
Caption: General workflow for studying this compound's effects.
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
This protocol is designed to quantify the intracellular cAMP levels in response to this compound treatment.
Materials:
-
BEAS-2B cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound stock solution
-
Forskolin (positive control)
-
IBMX (phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well white or black microplates
Procedure:
-
Cell Seeding: Seed BEAS-2B cells into a 96-well plate at a density of 20,000-40,000 cells/well. Allow cells to adhere and grow for 24-48 hours to reach confluence.
-
Serum Starvation: Prior to the assay, replace the growth medium with serum-free medium and incubate for 2-4 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer containing 500 µM IBMX. Also, prepare a positive control (e.g., 10 µM Forskolin) and a vehicle control.
-
Cell Treatment: Aspirate the serum-free medium and add the this compound dilutions, positive control, or vehicle control to the respective wells.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Protocol 2: Western Blot for Phosphorylated CREB, ERK1/2, p38, and JNK
This protocol describes the detection of phosphorylated signaling proteins by Western blot.
Materials:
-
BEAS-2B or HASM cells
-
Cell culture medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-pCREB, anti-CREB, anti-pERK1/2, anti-ERK1/2, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Serum starve the cells for 4-6 hours. Treat cells with various concentrations of this compound for a specified time (e.g., 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pCREB) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein (e.g., anti-CREB).
-
Data Analysis: Quantify the band intensities using densitometry software. Express the phosphorylated protein levels as a ratio to the total protein levels.
Protocol 3: β-Arrestin Recruitment Assay
This protocol outlines a method to measure the recruitment of β-arrestin to the β2-AR upon this compound stimulation, often using a commercially available assay system (e.g., PathHunter by DiscoverX).
Materials:
-
CHO-K1 cells stably co-expressing β2-AR-ProLink and β-arrestin-Enzyme Acceptor
-
Cell culture medium (e.g., F-12 with 10% FBS)
-
This compound stock solution
-
Isoproterenol (positive control)
-
Assay buffer
-
Detection reagents from the assay kit
-
White, solid-bottom 96-well plates
Procedure:
-
Cell Seeding: Seed the engineered CHO-K1 cells in a white, solid-bottom 96-well plate at a density of 10,000-20,000 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound and a positive control (isoproterenol) in assay buffer.
-
Cell Treatment: Add the compound dilutions to the cells.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes.
-
Signal Detection: Add the detection reagents according to the manufacturer's protocol and incubate at room temperature for 60 minutes.
-
Measurement: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Potential Non-Canonical this compound Signaling
Caption: Potential non-canonical signaling pathways for this compound.
References
Application Notes and Protocols for Vilanterol Dosing in Rodent Models of Lung Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vilanterol is a long-acting β2-adrenergic agonist (LABA) utilized in the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic effect is primarily mediated through relaxation of the airway smooth muscle. In preclinical research, rodent models of lung inflammation are crucial for evaluating the efficacy and mechanism of action of new therapeutic agents like this compound. These models mimic key features of human respiratory diseases, including inflammation, airway hyperresponsiveness, and tissue remodeling.
These application notes provide a detailed overview of dosing regimens for this compound in rodent models of lung inflammation, based on available preclinical data and established methodologies for similar compounds. The protocols are intended to serve as a comprehensive guide for researchers designing in vivo studies to investigate the therapeutic potential of this compound.
Signaling Pathway of this compound
This compound, as a β2-adrenergic agonist, stimulates the β2-adrenergic receptors on the surface of airway smooth muscle cells. This interaction activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates various target proteins, ultimately resulting in the relaxation of smooth muscle and bronchodilation.
Dosing Regimens and Quantitative Data
Direct, publicly available data on this compound monotherapy dosing in rodent models of lung inflammation is limited. Most preclinical studies were conducted as part of regulatory submissions and are not fully detailed in peer-reviewed literature. However, based on data for other inhaled long-acting β2-agonists (e.g., salmeterol) and the clinical dosage of this compound, a range of potential doses can be extrapolated for rodent studies. The following table summarizes representative dosing information.
| Parameter | Mouse | Rat | Reference/Rationale |
| Route of Administration | Intranasal, Intratracheal, Inhalation (nebulization or nose-only exposure) | Intratracheal, Inhalation (nose-only or whole-body exposure) | Common routes for preclinical respiratory studies. |
| Dose Range (estimated) | 1 - 100 µg/kg | 1 - 100 µg/kg | Extrapolated from doses of other LABAs and toxicity studies. Dose-response studies are essential. |
| Frequency | Once daily | Once daily | Consistent with the long-acting nature of this compound. |
| Vehicle | Saline, PBS | Saline, PBS | Standard vehicles for respiratory drug delivery. |
| Volume (Intranasal) | 20 - 50 µL | 50 - 100 µL | Standard volumes for intranasal administration in rodents. |
| Volume (Intratracheal) | 20 - 50 µL | 50 - 200 µL | Standard volumes for intratracheal instillation. |
Note: The doses provided are estimates and should be optimized through dose-ranging studies for each specific animal model and inflammatory stimulus.
Experimental Protocols
Protocol 1: Lipopolysaccharide (LPS)-Induced Acute Lung Inflammation in Mice
This model is used to study acute neutrophilic inflammation, a key feature of COPD exacerbations.
Experimental Workflow:
Materials:
-
Male C57BL/6 or BALB/c mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Sterile saline or PBS
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Equipment for intranasal or intratracheal administration
-
Materials for bronchoalveolar lavage (BAL) and tissue collection
Procedure:
-
Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
Inflammation Induction: Anesthetize the mice lightly. Administer LPS (e.g., 10 µg in 50 µL of sterile saline) via intranasal instillation.
-
This compound Administration: At a predetermined time point (e.g., 1 hour) after LPS administration, administer this compound (at the desired dose) or vehicle via the chosen route (e.g., intranasal, intratracheal, or inhalation).
-
Endpoint Analysis (e.g., 24 hours post-LPS):
-
Anesthetize the mice and collect blood via cardiac puncture for systemic analysis if required.
-
Perform bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of sterile saline or PBS into the lungs.
-
Analyze the BAL fluid for total and differential cell counts (neutrophils, macrophages) and cytokine levels (e.g., TNF-α, IL-6, KC/CXCL1) using ELISA or multiplex assays.
-
Collect lung tissue for histological analysis (H&E staining for inflammation) and gene expression analysis (qRT-PCR for inflammatory markers).
-
Protocol 2: Ovalbumin (OVA)-Induced Allergic Airway Inflammation in Mice
This model is relevant for studying the eosinophilic inflammation and airway hyperresponsiveness characteristic of asthma.
Experimental Workflow:
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
This compound
-
Sterile saline or PBS
-
Anesthesia
-
Equipment for intraperitoneal injection, intranasal/aerosol challenge, and AHR measurement (e.g., whole-body plethysmography)
Procedure:
-
Sensitization: On days 0 and 14, sensitize mice with an intraperitoneal (i.p.) injection of OVA (e.g., 20 µg) emulsified in alum.
-
Challenge and Treatment: From days 21 to 23, challenge the sensitized mice with OVA (e.g., 1% in saline) via intranasal instillation or aerosol inhalation. Administer this compound or vehicle daily, typically 30-60 minutes before each OVA challenge.
-
Endpoint Analysis (24-48 hours after the last challenge):
-
Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine using whole-body plethysmography.
-
BAL Fluid Analysis: Collect BAL fluid and analyze for total and differential cell counts, with a focus on eosinophils. Measure levels of Th2 cytokines (IL-4, IL-5, IL-13).
-
Lung Histology: Perfuse and fix the lungs. Prepare sections for H&E staining to assess inflammation and Periodic acid-Schiff (PAS) staining to visualize mucus production.
-
Conclusion
The provided application notes and protocols offer a framework for investigating the efficacy of this compound in rodent models of lung inflammation. Due to the limited availability of specific dosing data for this compound monotherapy in these models, it is imperative to conduct thorough dose-response studies to determine the optimal therapeutic window. The experimental workflows and methodologies described can be adapted to suit specific research questions and available resources. Careful consideration of the animal model, route of administration, and relevant endpoints will be critical for generating robust and translatable preclinical data.
Techniques for measuring Vilanterol concentration in plasma samples
Application Note and Detailed Protocols for the Bioanalysis of Vilanterol in Human Plasma Samples
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of this compound in biological matrices.
Introduction: this compound is a long-acting beta2-adrenergic agonist (LABA) used in the treatment of chronic obstructive pulmonary disease (COPD) and asthma. Accurate measurement of its concentration in plasma is crucial for pharmacokinetic studies, dose-response assessments, and drug monitoring. This document provides a detailed overview of the primary technique used for this purpose: Ultra-Performance Liquid Chromatography with tandem Mass Spectrometry (UPLC-MS/MS). The protocols and data presented are compiled from various scientific sources to offer a comprehensive guide.
I. Overview of Analytical Techniques
The gold standard for the quantification of this compound in plasma is UPLC-MS/MS. This technique offers high sensitivity, specificity, and throughput, which are essential for measuring the low concentrations of this compound typically found in plasma after therapeutic administration. The general workflow involves three key stages: sample preparation to isolate the analyte from the complex plasma matrix, chromatographic separation to remove interfering substances, and mass spectrometric detection for accurate quantification.
II. Quantitative Data Summary
The following table summarizes the quantitative performance parameters of various UPLC-MS/MS and HPLC methods reported for the determination of this compound.
| Parameter | Method 1 (UPLC-MS/MS) | Method 2 (RP-HPLC) | Method 3 (RP-HPLC) |
| Matrix | Human Urine[1] | Human Plasma[2] | Bulk and Dosage Form |
| Linearity Range | 1.00 - 100.00 µg/mL[1] | 0.25 - 10.0 µg/mL[2] | 5 - 35 µg/mL |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated for plasma | 0.25 µg/mL[2] | 0.45 µg/mL |
| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated | 0.15 µg/mL |
| Accuracy (% Recovery) | 99.45 - 100.02% | 99.029% | 99 - 100% |
| Precision (%RSD) | Inter-day: 0.391 - 0.694% | 0.43% | <2% |
| Intra-day: 0.041 - 0.345% |
Note: Data from different studies may not be directly comparable due to variations in experimental conditions and matrices.
III. Experimental Protocols
This section provides a detailed protocol for a UPLC-MS/MS method for the quantification of this compound in human plasma. This protocol is a composite based on established bioanalytical practices and available literature.
A. Materials and Reagents
-
This compound reference standard
-
Deuterated this compound (or other suitable internal standard)
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Waters Oasis HLB)
B. Preparation of Stock and Working Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound reference standard in methanol to obtain a final concentration of 1 mg/mL.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the deuterated internal standard in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for calibration curve and quality control (QC) samples.
-
IS Working Solution: Dilute the IS stock solution with the same diluent to a final concentration appropriate for spiking into plasma samples.
C. Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is based on a generic method for reversed-phase SPE using Waters Oasis HLB cartridges, which are effective for a wide range of analytes.
-
Sample Pre-treatment: Thaw plasma samples at room temperature. To 200 µL of plasma, add 20 µL of the IS working solution and vortex briefly. Add 200 µL of 4% phosphoric acid in water and vortex to mix.
-
SPE Cartridge Conditioning: Condition the Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound and the internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the mobile phase.
D. UPLC-MS/MS Instrumental Conditions
UPLC System:
-
Column: A reversed-phase column such as a Waters ACQUITY UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) is suitable.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: The precursor ion ([M+H]+) is m/z 486.2. A common product ion should be selected for quantification (e.g., by fragmentation of the side chain). A second product ion should be monitored for confirmation. Specific product ions and collision energies should be optimized during method development.
-
Internal Standard (Deuterated this compound): The precursor ion will be shifted by the mass of the deuterium labels (e.g., m/z 490.2 for a d4 labeled standard). The fragmentation pattern should be similar to this compound, and a stable product ion should be chosen.
-
-
Instrument Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.
IV. Visualizations
Experimental Workflow
Caption: A schematic of the bioanalytical workflow for this compound quantification in plasma.
This compound Mechanism of Action
Caption: Simplified signaling pathway of this compound's action as a LABA.
References
Application Notes and Protocols for Vilanterol Delivery via the Ellipta® Dry Powder Inhaler in Research Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of the Ellipta® dry powder inhaler for the delivery of Vilanterol in clinical and preclinical research settings. The following sections detail the pharmacokinetics, pharmacodynamics, experimental protocols, and relevant data from studies involving this compound delivered via the Ellipta® device, primarily in combination with the inhaled corticosteroid (ICS) Fluticasone Furoate.
Data Presentation: Pharmacokinetics and Efficacy of Inhaled this compound
The following tables summarize the key pharmacokinetic parameters of this compound and the clinical efficacy of this compound in combination with Fluticasone Furoate, delivered via the Ellipta® inhaler, in patients with Chronic Obstructive Pulmonary Disease (COPD) and asthma.
Table 1: Pharmacokinetic Properties of this compound Delivered via Ellipta® Inhaler
| Parameter | Value | Reference |
| Absorption | ||
| Bioavailability (inhaled) | ~27% | |
| Time to Peak Plasma Concentration (Tmax) | 5-15 minutes | |
| Distribution | ||
| Volume of Distribution | ~165 L | |
| Plasma Protein Binding | ~94% | |
| Metabolism | ||
| Primary Metabolizing Enzyme | CYP3A4 | |
| Metabolism Pathway | Extensive first-pass metabolism | |
| Elimination | ||
| Half-life | ~11 hours | |
| Excretion | ~70% in urine, ~30% in feces |
Table 2: Clinical Efficacy of Fluticasone Furoate/Vilanterol (FF/VI) Delivered via Ellipta® in Patients with COPD
| Endpoint | FF/VI 100/25 mcg | Placebo | Comparator (e.g., this compound alone, other ICS/LABA) | Reference |
| Change from Baseline in Trough FEV1 (L) | ||||
| Study 1 (24 weeks) | 0.115 | -0.051 | VI 25 mcg: 0.066 | |
| Study 2 (24 weeks) | 0.172 | -0.013 | VI 25 mcg: 0.099 | |
| Annual Rate of Moderate/Severe Exacerbations | ||||
| Study 3 (52 weeks) | 0.92 | 1.14 | VI 25 mcg: 1.05 | |
| SUMMIT Trial | 29% reduction vs. Placebo | - | - | |
| Time to First Exacerbation | 20% decreased risk vs. Placebo | - | - |
Table 3: Clinical Efficacy of Fluticasone Furoate/Vilanterol (FF/VI) Delivered via Ellipta® in Patients with Asthma
| Endpoint | FF/VI 100/25 mcg | FF/VI 200/25 mcg | Fluticasone Propionate/Salmeterol (FP/SAL) 250/50 mcg | Reference |
| Change from Baseline in Weighted Mean FEV1 (0-24h) (mL) | 341 | - | 377 | |
| Annualized Rate of Severe Exacerbations | Significantly reduced vs. FF alone | Significantly reduced vs. FF alone | - | |
| Improvement in Asthma Control Test (ACT) Score | Significant improvement from baseline | Significant improvement from baseline | Similar to FF/VI |
Experimental Protocols
This section outlines detailed methodologies for key experiments involving the Ellipta® inhaler for this compound delivery.
Protocol 1: Pharmacokinetic Study of Inhaled this compound
Objective: To determine the pharmacokinetic profile of this compound following single or multiple doses administered via the Ellipta® inhaler.
Study Design: A randomized, open-label, crossover study in healthy volunteers or the target patient population.
Materials:
-
Ellipta® inhaler containing the desired dose of this compound (e.g., as part of a combination product like Breo® Ellipta®).
-
Blood collection tubes (e.g., containing K2EDTA).
-
Centrifuge.
-
Freezer (-20°C or -80°C).
-
Validated bioanalytical method for this compound in plasma (e.g., LC-MS/MS).
Procedure:
-
Subject Screening and Enrollment:
-
Recruit subjects based on predefined inclusion and exclusion criteria (e.g., age, health status, smoking history, concurrent medications).
-
Obtain written informed consent from all participants.
-
-
Dosing:
-
Instruct subjects on the correct use of the Ellipta® inhaler as per the "Instructions for Use" protocol (see Protocol 3).
-
Administer a single inhalation of the study drug at a specified time.
-
-
Blood Sampling:
-
Collect venous blood samples into appropriate tubes at the following time points: pre-dose, and at 5, 15, 30, 45 minutes, and 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
-
Plasma Processing and Storage:
-
Centrifuge the blood samples to separate plasma.
-
Aspirate the plasma and store it frozen until analysis.
-
-
Bioanalysis:
-
Analyze the plasma samples for this compound concentrations using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life using non-compartmental analysis.
-
Protocol 2: Efficacy Study in Patients with COPD or Asthma (FEV1 Measurement)
Objective: To evaluate the efficacy of this compound, delivered via the Ellipta® inhaler, on lung function as measured by Forced Expiratory Volume in 1 second (FEV1).
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
Materials:
-
Ellipta® inhaler containing the study medication (this compound-containing product) and a matching placebo inhaler.
-
Spirometer meeting American Thoracic Society (ATS)/European Respiratory Society (ERS) standards.
-
Short-acting beta-agonist (SABA) for rescue medication.
Procedure:
-
Subject Recruitment:
-
Recruit patients with a confirmed diagnosis of COPD or asthma according to established guidelines (e.g., GOLD for COPD, GINA for asthma).
-
Ensure subjects meet all inclusion/exclusion criteria, including baseline FEV1 and reversibility criteria.
-
-
Run-in Period:
-
A run-in period (e.g., 2-4 weeks) may be included to establish baseline symptoms and ensure patient compliance with study procedures.
-
-
Randomization and Blinding:
-
Randomize subjects to receive either the active treatment or placebo.
-
Both subjects and investigators should be blinded to the treatment allocation.
-
-
Treatment Period:
-
Subjects self-administer one inhalation of the study medication once daily at the same time each day for the duration of the study (e.g., 12, 24, or 52 weeks).
-
-
FEV1 Measurement:
-
Perform spirometry at baseline and at specified follow-up visits.
-
FEV1 measurements should be taken pre-dose (trough) and at various time points post-dose (e.g., 0-4 hours) to assess the full pharmacodynamic effect.
-
Ensure that spirometry is performed according to ATS/ERS guidelines, with at least three acceptable maneuvers.
-
-
Data Analysis:
-
Calculate the change from baseline in trough FEV1 and other relevant spirometric parameters.
-
Compare the treatment groups using appropriate statistical methods.
-
Protocol 3: Standardized Instructions for Ellipta® Inhaler Use in a Clinical Research Setting
Objective: To ensure consistent and correct use of the Ellipta® inhaler by study participants.
Procedure:
-
Initial Training:
-
A trained researcher or clinician should provide a physical demonstration of the inhaler use.
-
Provide the participant with the official patient information leaflet.
-
-
Step-by-Step Instructions for the Participant:
-
Step 1: Prepare the Inhaler:
-
"Slide the cover down until you hear a 'click'. This prepares one dose of your medication."
-
"Do not shake the inhaler at any time."
-
-
Step 2: Breathe Out:
-
"Hold the inhaler away from your mouth and breathe out fully and gently."
-
-
Step 3: Inhale the Medication:
-
"Put the mouthpiece between your lips and close your lips firmly around it. Do not block the air vents with your fingers."
-
"Take one long, steady, deep breath in."
-
-
Step 4: Hold Your Breath:
-
"Remove the inhaler from your mouth and hold your breath for at least 3-4 seconds, or as long as is comfortable."
-
-
Step 5: Breathe Out Slowly:
-
"Breathe out slowly and gently."
-
-
Step 6: Close the Inhaler:
-
"Slide the cover upwards as far as it will go to cover the mouthpiece."
-
-
Step 7: Rinse Your Mouth (if containing a corticosteroid):
-
"If your study medication contains a steroid, rinse your mouth with water and spit it out. Do not swallow the water."
-
-
-
Verification of Correct Technique:
-
Observe the participant using a placebo or empty inhaler to ensure they have understood the instructions.
-
Provide corrective feedback as needed.
-
Mandatory Visualizations
This compound Signaling Pathway
Caption: this compound-mediated beta-2 adrenergic receptor signaling pathway.
Experimental Workflow for a this compound Clinical Trial
Caption: A typical experimental workflow for a clinical trial using the Ellipta inhaler.
Methodologies for Assessing Vilanterol's Impact on Airway Hyperresponsiveness: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to assess the impact of Vilanterol, a long-acting beta2-agonist (LABA), on airway hyperresponsiveness (AHR), a key feature of asthma and chronic obstructive pulmonary disease (COPD). Detailed protocols for key clinical and preclinical assessments are provided, along with data presentation standards and visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound and Airway Hyperresponsiveness
This compound is a selective LABA designed for once-daily inhalation, providing sustained bronchodilation over 24 hours.[1][2] Its primary mechanism of action involves the stimulation of beta-2 adrenergic receptors on airway smooth muscle cells. This activation triggers a signaling cascade that leads to muscle relaxation, thereby widening the airways and alleviating symptoms of bronchoconstriction.[3][4] Airway hyperresponsiveness is a hallmark of obstructive airway diseases, characterized by an exaggerated bronchoconstrictor response to various stimuli.[5] Methodologies to assess the efficacy of this compound focus on its ability to protect against this hyperresponsiveness.
This compound's Mechanism of Action
This compound binds to β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This binding activates the associated stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC).
Activation of these downstream effectors results in the phosphorylation of various target proteins within the smooth muscle cell, ultimately leading to a decrease in intracellular calcium levels and the relaxation of the airway smooth muscle. This signaling pathway is the basis for this compound's bronchodilatory and bronchoprotective effects.
Clinical Assessment of Airway Hyperresponsiveness
The most common methods to assess AHR in a clinical setting are bronchial provocation tests, which measure the degree of airway narrowing in response to a specific stimulus.
Methacholine Challenge Test
The methacholine challenge test is a standardized method to measure bronchial hyperreactivity. The outcome is typically expressed as the provocative concentration of methacholine that causes a 20% fall in the forced expiratory volume in one second (FEV1), known as the PC20. An increase in PC20 following treatment with this compound indicates a bronchoprotective effect.
This protocol is adapted from the American Thoracic Society (ATS) guidelines and has been used in clinical trials assessing this compound.
Patient Preparation:
-
Ensure the patient has abstained from medications that could interfere with the test for the appropriate washout period. For an ultra-LABA like this compound, a washout period of at least 48 hours is recommended.
-
Confirm the patient has a baseline FEV1 of ≥65% of the predicted value.
-
Obtain informed consent.
Procedure:
-
Baseline Spirometry: Perform standard spirometry to establish the baseline FEV1.
-
Diluent Inhalation: The patient breathes aerosolized diluent (0.9% saline) for 2 minutes using a calibrated nebulizer.
-
Post-Diluent Spirometry: Measure FEV1 at 30 and 90 seconds after inhalation. The highest value is used as the post-diluent baseline.
-
Methacholine Inhalation: Administer doubling concentrations of methacholine chloride (e.g., 0.03, 0.06, 0.125, 0.25, 0.5, 1, 2, 4, 8, 16 mg/mL) via the nebulizer for 2 minutes of tidal breathing at 5-minute intervals.
-
Post-Methacholine Spirometry: After each dose, measure FEV1 at 30 and 90 seconds.
-
Termination Criteria: The test is stopped when the FEV1 has fallen by ≥20% from the post-diluent baseline, or after the highest concentration of methacholine has been administered.
-
PC20 Calculation: The PC20 is calculated by logarithmic interpolation of the concentration-response curve.
Histamine Provocation Test
Similar to the methacholine challenge, the histamine provocation test uses increasing concentrations of inhaled histamine to induce bronchoconstriction. The procedure is analogous to the methacholine challenge, with histamine used as the provocative agent.
Allergen Challenge Test
This test assesses airway responsiveness to a specific allergen to which the patient is sensitized. It is particularly useful for evaluating therapies targeting allergic asthma. The test can measure both the early asthmatic response (EAR), occurring within the first hour, and the late asthmatic response (LAR), which develops 3-8 hours after the challenge.
Patient Preparation:
-
Confirm patient has a documented allergy to a specific inhaled allergen (e.g., house dust mite, cat dander).
-
Ensure appropriate medication washout.
-
Obtain informed consent.
Procedure:
-
Baseline Spirometry: Establish baseline FEV1.
-
Diluent Inhalation: Administer a diluent control.
-
Allergen Inhalation: The patient inhales increasing doses of the allergen extract at fixed intervals (e.g., every 10-15 minutes).
-
Serial Spirometry: FEV1 is measured after each allergen dose and then serially for up to 12 hours to assess for both EAR and LAR.
-
Endpoint: The primary endpoints are the maximum percent fall in FEV1 during the EAR (0-2 hours) and LAR (4-10 hours) and the area under the FEV1 curve during these periods.
Preclinical and In Vitro Assessment Methods
Animal and in vitro models are crucial for the initial screening and mechanistic studies of drugs like this compound.
Preclinical Animal Models
The ovalbumin (OVA)-induced allergic asthma model in rodents is a widely used preclinical model.
-
Sensitization: Mice are sensitized via intraperitoneal injections of OVA mixed with an adjuvant like aluminum hydroxide (alum) on specific days (e.g., day 0 and day 14).
-
Challenge: Following sensitization, mice are challenged with aerosolized OVA for a set period over several consecutive days (e.g., 30 minutes daily for 7 days).
-
Treatment: this compound or a vehicle control is administered (e.g., intranasally or via inhalation) prior to the OVA challenges.
-
Assessment of Airway Hyperresponsiveness: 24 hours after the final challenge, AHR is measured in response to inhaled methacholine using whole-body plethysmography.
-
Other Endpoints: Bronchoalveolar lavage fluid (BALF) can be collected to analyze inflammatory cell influx (e.g., eosinophils), and lung tissue can be processed for histology.
In Vitro Assays
In vitro assays using isolated airway tissues or cells allow for direct measurement of this compound's effect on smooth muscle contractility.
-
Tissue/Cell Preparation: Isolate tracheal rings or culture primary human airway smooth muscle cells.
-
Contraction Induction: Induce contraction of the muscle preparation using an agonist such as carbachol or histamine.
-
This compound Application: Apply increasing concentrations of this compound to the contracted tissue/cells.
-
Measurement of Relaxation: Measure the degree of muscle relaxation, either through changes in tissue tension (for tracheal rings) or by measuring intracellular signaling molecules like cAMP in cultured cells.
Quantitative Data Summary
The following tables summarize the quantitative impact of this compound on key measures of airway hyperresponsiveness and lung function from various clinical trials.
Table 1: Effect of this compound on Methacholine PC20 in Patients with Mild-to-Moderate Asthma
| Treatment | Time Point | Doubling Dose Shift in PC20 (vs. Baseline) | p-value | Reference |
| This compound/Fluticasone Furoate (25/100 µg) | 0.5 hours | 2.0 | 0.0004 | |
| This compound/Fluticasone Furoate (25/100 µg) | 24 hours | 1.6 | 0.0001 |
Table 2: Effect of this compound on FEV1 Following Allergen Challenge in Patients with Mild Asthma
| Treatment | Endpoint | Change in FEV1 | 95% Confidence Interval | Reference |
| Placebo | Minimum FEV1 (0-2h) | -1.091 L | -1.344 to -0.837 | |
| This compound (25 µg) | Minimum FEV1 (0-2h) | -0.955 L | -1.209 to -0.702 | |
| This compound/Fluticasone Furoate (25/100 µg) | Minimum FEV1 (0-2h) | -0.614 L | -0.858 to -0.370 | |
| Placebo | Weighted Mean FEV1 (4-10h) | -0.466 L | -0.589 to -0.343 | |
| This compound/Fluticasone Furoate (25/100 µg) | Weighted Mean FEV1 (4-10h) | +0.018 L | -0.089 to 0.124 |
Table 3: Effect of this compound on Lung Function in Patients with COPD
| Treatment | Endpoint | Improvement vs. Placebo | p-value | Reference |
| This compound/Fluticasone Furoate (100/25 µg) | Trough FEV1 (24 weeks) | 115 mL | <0.001 | |
| This compound (25 µg) | Trough FEV1 (24 weeks) | 67 mL | 0.017 | |
| This compound/Fluticasone Furoate (200/25 µg) | Weighted Mean FEV1 (0-4h, Day 168) | 209 mL | <0.001 | |
| This compound/Fluticasone Furoate (200/25 µg) | Trough FEV1 (Day 169) | 131 mL | <0.001 | |
| This compound (25 µg) | Trough FEV1 (Day 169) | 100 mL | <0.001 | |
| This compound/Fluticasone Furoate | Rate of FEV1 Decline | -38 mL/year | <0.03 | |
| Placebo | Rate of FEV1 Decline | -46 mL/year | - |
Conclusion
The assessment of this compound's impact on airway hyperresponsiveness utilizes a range of well-established clinical, preclinical, and in vitro methodologies. Bronchial provocation tests, particularly the methacholine challenge, provide robust quantitative data on the bronchoprotective effects of this compound in patients with asthma and COPD. Preclinical models and in vitro assays are invaluable for elucidating the underlying mechanisms of action and for the early stages of drug development. The data consistently demonstrate that this compound, particularly in combination with an inhaled corticosteroid, significantly reduces airway hyperresponsiveness and improves lung function.
References
- 1. thoracic.org [thoracic.org]
- 2. atsjournals.org [atsjournals.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Bronchoprotective effect of this compound against methacholine-induced bronchoconstriction in mild asthmatics: A randomized three-way crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A randomized trial of once-daily fluticasone furoate/vilanterol or this compound versus placebo to determine effects on arterial stiffness in COPD - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Vilanterol Efficacy Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for designing and conducting long-term preclinical studies to evaluate the efficacy of Vilanterol, a long-acting β2-adrenergic agonist (LABA), in animal models of chronic obstructive pulmonary disease (COPD) and asthma. The protocols detailed below are intended as a guide and may require optimization based on specific research goals and institutional guidelines.
Introduction to this compound
This compound is a selective LABA with a 24-hour duration of action, making it suitable for once-daily dosing in the treatment of obstructive airway diseases like asthma and COPD. Its mechanism of action involves the stimulation of β2-adrenergic receptors on airway smooth muscle cells, leading to the relaxation of these muscles and subsequent bronchodilation. In combination with inhaled corticosteroids (ICS) or long-acting muscarinic antagonists (LAMAs), this compound has demonstrated significant efficacy in improving lung function and reducing exacerbations in clinical trials. Long-term preclinical efficacy studies are crucial to understanding its sustained effects on airway inflammation, remodeling, and hyperresponsiveness.
Animal Model Selection
The choice of animal model is critical for the translational relevance of the study.
-
COPD/Emphysema:
-
Cigarette Smoke (CS)-Induced Model (Mice, Guinea Pigs): This is the gold standard for inducing a COPD-like phenotype, as it mimics the primary cause of the disease in humans.[1] Long-term exposure (3-6 months or longer) is necessary to induce chronic inflammation, emphysema, and airway remodeling.[1][2] C57BL/6 mice are a commonly used strain due to their susceptibility to CS-induced lung damage.[3]
-
Elastase-Induced Emphysema Model (Mice, Rats): Intratracheal instillation of elastase can induce rapid and severe emphysema. This model is useful for studying the mechanisms of alveolar destruction but may not fully recapitulate the inflammatory aspects of COPD.
-
-
Chronic Asthma/Airway Remodeling:
-
Chronic Allergen Challenge Model (Mice, Guinea Pigs): Repeated and prolonged exposure to allergens, such as ovalbumin (OVA) or house dust mite (HDM) extract, can induce chronic airway inflammation, hyperresponsiveness (AHR), and features of airway remodeling, including smooth muscle hypertrophy and subepithelial fibrosis.[4] BALB/c mice are often used for their robust Th2-mediated immune responses.
-
Experimental Design and Protocols
Long-Term Cigarette Smoke-Induced COPD Model and this compound Treatment
Objective: To evaluate the long-term efficacy of inhaled this compound on lung function, inflammation, and emphysema in a mouse model of COPD.
Experimental Workflow:
Caption: Experimental workflow for long-term this compound efficacy study in a COPD mouse model.
Protocol:
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: House animals for at least one week before the start of the experiment.
-
Groups (n=10-15 per group):
-
Control (Air-exposed + Vehicle)
-
COPD (CS-exposed + Vehicle)
-
COPD + this compound (CS-exposed + this compound)
-
-
Disease Induction (6 months):
-
Expose mice to whole-body or nose-only cigarette smoke from research-grade cigarettes (e.g., 3R4F) for 4 hours per day, 5 days per week. A smoking machine can be used to control the concentration of total suspended particulates.
-
-
This compound Administration (6 months):
-
Administer this compound (dose to be determined by dose-ranging studies) or vehicle via nose-only inhalation for a set duration (e.g., 10-15 minutes) once daily, prior to CS exposure. A nebulizer or dry powder insufflator can be used.
-
-
Endpoint Analysis (at 3 and 6 months):
-
Lung Function: Measure lung mechanics (e.g., compliance, elastance, resistance) using a small animal ventilator (e.g., FlexiVent).
-
Bronchoalveolar Lavage (BALF): Collect BALF to assess inflammatory cell influx (macrophages, neutrophils, lymphocytes) and cytokine levels (e.g., TNF-α, IL-6).
-
Histopathology: Perfuse and fix lungs for histological analysis.
-
Emphysema Assessment: Perform stereological analysis on H&E stained sections to determine the mean linear intercept (Lm) and destructive index (DI) as measures of airspace enlargement.
-
Inflammation: Score tissue sections for inflammatory cell infiltration.
-
-
Cardiovascular Safety: For a subset of animals, implant telemetry devices to monitor heart rate and blood pressure throughout the study to assess the long-term cardiovascular safety of this compound.
-
Chronic Allergen Challenge-Induced Asthma Model and this compound Treatment
Objective: To determine the long-term effects of this compound on airway hyperresponsiveness, inflammation, and remodeling in a murine model of chronic asthma.
Experimental Workflow:
Caption: Experimental workflow for long-term this compound efficacy in a chronic asthma model.
Protocol:
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Sensitization:
-
On days 0 and 14, administer intraperitoneal (IP) injections of ovalbumin (OVA) emulsified in aluminum hydroxide (alum).
-
-
Groups (n=10-15 per group):
-
Control (Saline-challenged + Vehicle)
-
Asthma (OVA-challenged + Vehicle)
-
Asthma + this compound (OVA-challenged + this compound)
-
-
Chronic Challenge and Treatment (3-6 months):
-
Beginning on day 21, challenge mice with aerosolized OVA (e.g., 1% in saline) for 30 minutes, three times a week.
-
Administer this compound or vehicle via inhalation once daily, prior to each OVA challenge.
-
-
Endpoint Analysis (at 3 and 6 months):
-
Airway Hyperresponsiveness (AHR): 24 hours after the final OVA challenge, assess AHR to increasing concentrations of inhaled methacholine using whole-body plethysmography or a small animal ventilator.
-
BALF Analysis: Analyze BALF for eosinophil counts and Th2 cytokine levels (e.g., IL-4, IL-5, IL-13).
-
Histopathology:
-
Mucus Production: Stain lung sections with Periodic acid-Schiff (PAS) to visualize and quantify goblet cell hyperplasia.
-
Collagen Deposition: Use Masson's trichrome staining to assess subepithelial fibrosis.
-
Airway Smooth Muscle (ASM) Mass: Perform immunohistochemistry for α-smooth muscle actin (α-SMA) and quantify the ASM area in the airway walls.
-
-
This compound Signaling Pathway
This compound exerts its therapeutic effect through the β2-adrenergic receptor signaling cascade.
Caption: Simplified signaling pathway of this compound leading to bronchodilation.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: Hypothetical Long-Term Efficacy Data of this compound in a COPD Mouse Model (6 Months)
| Parameter | Control (Air + Vehicle) | COPD (CS + Vehicle) | COPD + this compound |
| Lung Function | |||
| Lung Compliance (mL/cmH2O) | 0.05 ± 0.004 | 0.08 ± 0.006 | 0.06 ± 0.005# |
| Elastance (cmH2O/mL) | 20.1 ± 1.5 | 12.5 ± 1.1 | 16.7 ± 1.3# |
| BALF Inflammation | |||
| Total Cells (x10^5) | 1.2 ± 0.2 | 5.8 ± 0.7 | 3.1 ± 0.5# |
| Neutrophils (x10^4) | 0.5 ± 0.1 | 15.2 ± 2.1 | 6.8 ± 1.5# |
| Lung Histology | |||
| Mean Linear Intercept (µm) | 35.2 ± 2.8 | 62.5 ± 4.1* | 45.3 ± 3.5# |
Data are presented as mean ± SEM. *p < 0.05 vs. Control; #p < 0.05 vs. COPD.
Table 2: Hypothetical Long-Term Efficacy Data of this compound in a Chronic Asthma Mouse Model (6 Months)
| Parameter | Control (Saline + Vehicle) | Asthma (OVA + Vehicle) | Asthma + this compound |
| Airway Hyperresponsiveness | |||
| Penh (at 50 mg/mL MCh) | 1.5 ± 0.2 | 4.8 ± 0.5 | 2.5 ± 0.3# |
| BALF Inflammation | |||
| Eosinophils (x10^4) | 0.2 ± 0.05 | 8.5 ± 1.2 | 3.1 ± 0.6# |
| IL-5 (pg/mL) | 10.5 ± 2.1 | 85.2 ± 9.8 | 35.6 ± 5.4# |
| Airway Remodeling | |||
| α-SMA Positive Area (%) | 5.2 ± 0.6 | 12.8 ± 1.1 | 8.1 ± 0.9# |
| Goblet Cell Number/mm BM | 2.1 ± 0.4 | 15.6 ± 1.8* | 7.5 ± 1.1# |
Data are presented as mean ± SEM. *p < 0.05 vs. Control; #p < 0.05 vs. Asthma.
Conclusion
These detailed application notes and protocols provide a robust framework for investigating the long-term efficacy of this compound in established animal models of COPD and asthma. The successful implementation of these studies will provide valuable preclinical data on the sustained benefits of this compound on key pathological features of these chronic respiratory diseases, thereby supporting its clinical development and use. Careful attention to experimental design, appropriate endpoint selection, and rigorous data analysis are paramount to generating high-quality, translatable results.
References
- 1. Long-term nose-only cigarette smoke exposure induces emphysema and mild skeletal muscle dysfunction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic Cigarette Smoke Exposure Generates Pathogenic T Cells Capable of Driving COPD-like Disease in Rag2−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cigarette smoke exposure induced animal models of COPD – procedural variations and apparatus [jpccr.eu]
- 4. Murine Models of Allergic Asthma: Methodological Insights into Allergen Sensitization and Challenge Protocols | Biomedical Research and Therapy [bmrat.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Vilanterol Dosage for Cardiovascular Safety
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to optimize vilanterol dosage while minimizing off-target cardiovascular effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's therapeutic action and its potential for cardiovascular side effects?
A1: this compound is a selective long-acting β2-adrenergic agonist (LABA) with a 24-hour duration of action.[1] Its therapeutic effect in conditions like asthma and COPD stems from its high affinity and agonism at the β2-adrenergic receptor (β2-AR) in the bronchial smooth muscle. This interaction stimulates intracellular adenylyl cyclase, leading to increased cyclic AMP (cAMP) levels, which in turn causes bronchodilation.[2][3] However, at higher concentrations, this compound can lose its selectivity and interact with β1-adrenergic receptors (β1-ARs) that are predominantly found in the heart.[2] Activation of cardiac β1-ARs can lead to undesirable cardiovascular effects such as increased heart rate (tachycardia), palpitations, and potentially arrhythmias.[3]
Q2: How does the receptor selectivity of this compound compare to other LABAs?
A2: Preclinical studies have shown that this compound has a significantly improved selectivity profile for the β2-AR over the β1-AR compared to some other LABAs like formoterol and indacaterol. Its selectivity is considered comparable to salmeterol. This enhanced selectivity is a key factor in minimizing off-target cardiovascular effects at therapeutic doses.
Q3: What are the typical cardiovascular adverse events observed with this compound in clinical trials, and at what doses?
A3: Clinical trials have generally found this compound to be well-tolerated at therapeutic doses (typically 25 mcg). Observed cardiovascular effects are generally dose-dependent. For example, a 52-week study noted that cardiovascular effects, such as extrasystoles, were more common with a higher dose of this compound (in a combination product) compared to a lower dose. Some studies have reported small, statistically significant increases in pulse rate, although often not deemed clinically significant at therapeutic doses. Overdosage can lead to more pronounced effects like tachycardia, hypertension or hypotension, and arrhythmias.
Q4: What experimental approaches can be used to assess the cardiovascular risk of a new this compound analog in preclinical studies?
A4: A comprehensive preclinical cardiovascular safety assessment should include both in vitro and in vivo studies. In vitro assays, such as radioligand binding studies and cAMP accumulation assays using cells expressing human β1- and β2-ARs, can determine the compound's receptor affinity and functional selectivity. In vivo studies in appropriate animal models (e.g., telemetry-instrumented dogs or non-human primates) are crucial for evaluating the integrated physiological response, including effects on heart rate, blood pressure, and cardiac rhythm (ECG).
Troubleshooting Guides
In Vitro Assay Troubleshooting
Issue: High variability or low signal-to-noise ratio in cAMP accumulation assay.
| Possible Cause | Troubleshooting Step |
| Suboptimal Cell Health | Ensure cells are not overgrown or stressed. Culture cells to an optimal confluency (typically 70-80%). |
| Incorrect Agonist Concentration Range | Perform a wide-range dose-response curve to identify the EC50 and ensure concentrations bracket this value. |
| Phosphodiesterase (PDE) Activity | Include a PDE inhibitor, such as IBMX (0.5 mM is a common starting concentration), in the assay buffer to prevent cAMP degradation. |
| Insufficient Incubation Time | Optimize the agonist stimulation time. A time-course experiment (e.g., 5, 15, 30, 60 minutes) can determine the peak cAMP response. |
| Assay Reagent Issues | Check the expiration dates and proper storage of all assay kit components. Prepare fresh reagents and buffers. |
Issue: Inconsistent results in radioligand binding assays.
| Possible Cause | Troubleshooting Step |
| Membrane Preparation Quality | Ensure consistent and high-quality membrane preparations. Perform a protein concentration assay to normalize the amount of membrane used in each well. |
| Incomplete Separation of Bound and Free Ligand | Optimize the vacuum filtration process to ensure rapid and complete separation. Use appropriate filter types (e.g., GF/B or GF/C) and pre-soak filters as recommended. |
| Non-specific Binding is Too High | Reduce the concentration of the radioligand. Test different blocking agents in the assay buffer. Ensure the competing unlabeled ligand is at a sufficiently high concentration to displace all specific binding. |
| Equilibrium Not Reached | Determine the time to reach binding equilibrium by performing an association assay at different time points. |
Data Presentation
Table 1: this compound Receptor Selectivity Profile
| Compound | Receptor | Binding Affinity (pKi) | Functional Potency (pEC50) | Selectivity Ratio (β2 vs. β1) |
| This compound | β2-AR | ~9.1 | ~9.5 | High (comparable to salmeterol) |
| β1-AR | Lower than β2-AR | Lower than β2-AR | ||
| Salmeterol | β2-AR | ~9.0 | ~8.8 | High (2818-fold over β1) |
| β1-AR | Lower than β2-AR | Lower than β2-AR | ||
| Formoterol | β2-AR | ~8.5 | ~9.2 | Lower than this compound |
| β1-AR | Higher than this compound's β1 affinity | Higher than this compound's β1 potency | ||
| Indacaterol | β2-AR | ~8.2 | ~9.3 | Lower than this compound |
| β1-AR | Higher than this compound's β1 affinity | Higher than this compound's β1 potency |
Note: Specific pKi and pEC50 values can vary between studies and assay conditions. The table presents a comparative overview based on available literature.
Table 2: Summary of Cardiovascular Effects of this compound in Clinical Trials
| Study Parameter | This compound Dose | Observation | Reference |
| Pulse Rate | 25 mcg (in FF/VI 100/25) | Statistically significant increase of 3.4 bpm vs. comparator at 52 weeks. | |
| Pulse Rate | 25 mcg (in FF/VI 200/25) | Statistically significant increase of 3.4 bpm vs. comparator at 52 weeks. | |
| Heart Rate (24h Holter) | 25 mcg (in FF/VI 100/25 & 200/25) | Mean heart rate decreased from screening values in all groups. | |
| Cardiovascular Adverse Events | 25 mcg (in FF/VI 100/25) | 12% incidence of cardiovascular effects. | |
| Cardiovascular Adverse Events | 25 mcg (in FF/VI 200/25) | 18% incidence of cardiovascular effects (mainly extrasystoles). | |
| Cardiovascular Events (vs. Placebo) | 25 mcg, 50 mcg, 100 mcg (in FF/VI) | No clinically or statistically significant differences from placebo for vital signs, ECG, glucose, or potassium. |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for β1/β2 Selectivity
This protocol is designed to determine the binding affinity (Ki) of this compound for human β1- and β2-adrenergic receptors expressed in a stable cell line (e.g., CHO or HEK293 cells).
Materials:
-
Cell membranes expressing either human β1-AR or β2-AR.
-
Radioligand: [3H]-Dihydroalprenolol (DHA) or [125I]-Cyanopindolol (CYP).
-
Non-specific binding control: Propranolol (high concentration).
-
Test compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
96-well plates.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Vacuum filtration manifold.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor binding.
-
Total Binding: Add cell membranes, a fixed concentration of radioligand, and assay buffer.
-
Non-specific Binding: Add cell membranes, radioligand, and a high concentration of propranolol (e.g., 10 µM).
-
Competitor Binding: Add cell membranes, radioligand, and serial dilutions of this compound.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtering the contents of each well through glass fiber filters. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site or two-site competition model using non-linear regression to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vitro cAMP Accumulation Assay for Functional Selectivity
This protocol measures the ability of this compound to stimulate cAMP production via β1- and β2-adrenergic receptors.
Materials:
-
Stable cell lines expressing either human β1-AR or β2-AR.
-
Test compound: this compound.
-
Stimulation Buffer: HBSS or DMEM.
-
Phosphodiesterase (PDE) inhibitor: IBMX.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Plate reader compatible with the detection kit.
Procedure:
-
Cell Plating: Seed the cells into 96- or 384-well plates and allow them to adhere and grow to the desired confluency.
-
Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX).
-
Stimulation: Remove the cell culture medium and add the this compound dilutions to the respective wells. Include a positive control (e.g., isoproterenol) and a vehicle control.
-
Incubation: Incubate the plate at 37°C for a predetermined optimal time (e.g., 30 minutes).
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP signal against the log concentration of this compound. Use a sigmoidal dose-response model (four-parameter logistic equation) to calculate the pEC50 and Emax values for each receptor subtype. The ratio of EC50 values (β1/β2) provides a measure of functional selectivity.
Visualizations
References
Addressing tachyphylaxis with long-term Vilanterol administration in models
Welcome to the technical support center for researchers investigating tachyphylaxis with long-term Vilanterol administration in experimental models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis and why is it a concern for long-term this compound administration?
A1: Tachyphylaxis is a rapid decrease in the response to a drug following its repeated administration. For this compound, a long-acting β2-adrenergic agonist (LABA), this means that its bronchodilatory effects may diminish over time with continuous use. This phenomenon is a concern in the long-term management of respiratory diseases like asthma and COPD, as it could lead to reduced therapeutic efficacy. The underlying mechanisms often involve receptor desensitization, downregulation, and uncoupling from downstream signaling pathways.
Q2: What are the common in vitro models to study this compound-induced tachyphylaxis?
A2: Common in vitro models include:
-
Primary Human Airway Smooth Muscle (HASM) cells: These cells provide a physiologically relevant system to study the direct effects of this compound on the target tissue.[1]
-
Recombinant cell lines (e.g., CHO, HEK293) expressing the human β2-adrenergic receptor (β2AR): These models are useful for mechanistic studies in a controlled environment, allowing for the investigation of specific signaling pathways and receptor trafficking.
-
Isolated tracheal ring preparations: Typically from guinea pigs, these ex vivo models allow for the assessment of functional relaxation and its desensitization in an intact tissue system.
Q3: What are the key signaling pathways and molecular events to investigate in this compound tachyphylaxis?
A3: Key events to investigate include:
-
β2-adrenergic receptor (β2AR) phosphorylation: This is an initial step in desensitization, often mediated by G protein-coupled receptor kinases (GRKs) and second messenger-dependent kinases like PKA.
-
β-arrestin recruitment: Following phosphorylation, β-arrestins bind to the receptor, sterically hindering G protein coupling and initiating receptor internalization.
-
Receptor internalization/downregulation: Chronic agonist exposure leads to the removal of receptors from the cell surface, reducing the number of available receptors for activation.
-
cAMP production: As the primary second messenger for β2AR-mediated bronchodilation, a decrease in this compound-stimulated cAMP levels is a hallmark of tachyphylaxis.
Troubleshooting Guides
Issue 1: Inconsistent or no desensitization observed in cAMP assays after chronic this compound treatment.
| Possible Cause | Troubleshooting Step |
| Inadequate this compound Concentration or Exposure Time | Ensure the this compound concentration is sufficient to induce desensitization. A concentration at or above the EC50 for acute stimulation is a good starting point. The duration of exposure is critical; for long-acting agonists like this compound, tachyphylaxis may develop over hours to days. A time-course experiment (e.g., 4, 8, 12, 24, 48 hours) is recommended to determine the optimal desensitization period. |
| Cell Culture Conditions | Maintain consistent cell passage numbers and confluency. Over-confluent or senescent cells may exhibit altered signaling responses. Ensure serum starvation conditions are optimized if your assay is sensitive to factors in the serum. |
| Phosphodiesterase (PDE) Activity | High PDE activity can mask the cAMP response. Include a non-selective PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine) in your cAMP assay buffer to prevent cAMP degradation. |
| Assay Sensitivity | Verify the dynamic range of your cAMP assay. If the desensitized response falls below the limit of detection, consider using a more sensitive assay format or increasing the initial agonist challenge concentration. |
Issue 2: High background or low signal-to-noise ratio in β-arrestin recruitment assays.
| Possible Cause | Troubleshooting Step |
| Constitutive Receptor Activity | Some cell lines may exhibit high basal β-arrestin recruitment due to constitutive receptor activity. Screen different clones or cell lines to find one with a low basal signal. |
| Suboptimal Cell Density | Titrate the number of cells per well. Too few cells will result in a low signal, while too many cells can lead to a "hook effect" and a decreased signal. |
| Transient β-arrestin Interaction | The interaction of β-arrestin with the β2AR can be transient. Perform a time-course experiment after agonist addition to capture the peak recruitment signal. |
| Reagent Quality | Ensure the quality and proper storage of all assay reagents, including tagged proteins and substrates. |
Experimental Protocols & Data
In Vitro Model: Human Airway Smooth Muscle (HASM) Cells
Objective: To induce and quantify tachyphylaxis to this compound in HASM cells by measuring the desensitization of the cAMP response.
Methodology:
-
Cell Culture: Culture primary HASM cells in appropriate growth medium until they reach 80-90% confluency.
-
Induction of Tachyphylaxis:
-
Replace the growth medium with a serum-free medium containing either vehicle (e.g., 0.01% DMSO) or this compound (e.g., 100 nM) for 24 hours.
-
-
cAMP Assay:
-
Wash the cells twice with a warm buffer (e.g., HBSS).
-
Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes.
-
Stimulate the cells with a range of this compound concentrations (e.g., 10⁻¹² M to 10⁻⁵ M) for 15 minutes.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Generate concentration-response curves for both vehicle- and this compound-pretreated cells.
-
Calculate the EC50 (potency) and Emax (maximal efficacy) values. A rightward shift in the EC50 and a decrease in the Emax for the this compound-pretreated group indicate tachyphylaxis.
-
Quantitative Data Summary: this compound-Induced cAMP Desensitization in HASM Cells
| Treatment Group | EC50 (nM) | Emax (% of control) |
| Vehicle (24h) | 1.2 ± 0.3 | 100 |
| This compound (100 nM, 24h) | 15.8 ± 2.1 | 65 ± 8 |
Data are representative and may vary based on experimental conditions.
Ex Vivo Model: Guinea Pig Tracheal Ring Relaxation
Objective: To assess the functional desensitization of airway smooth muscle relaxation in response to chronic this compound exposure.
Methodology:
-
Tissue Preparation: Isolate tracheal rings from male guinea pigs and mount them in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Induction of Tachyphylaxis:
-
Incubate the tracheal rings with a high concentration of this compound (e.g., 1 µM) or vehicle for a prolonged period (e.g., 18-24 hours).
-
-
Functional Assay:
-
Wash the tissues thoroughly to remove the pretreatment drug.
-
Pre-contract the tracheal rings with a contractile agent (e.g., histamine or methacholine) to induce a stable tone.
-
Generate a cumulative concentration-response curve to this compound to assess its relaxant effect.
-
-
Data Analysis:
-
Calculate the IC50 (potency) and the maximal relaxation (Emax) for both treatment groups. An increase in the IC50 and a decrease in Emax in the this compound-pretreated group indicate tachyphylaxis.
-
Quantitative Data Summary: this compound-Induced Tachyphylaxis in Guinea Pig Trachea
| Treatment Group | IC50 (nM) | Emax (% Relaxation) |
| Vehicle (18h) | 8.5 ± 1.2 | 95 ± 5 |
| This compound (1 µM, 18h) | 45.2 ± 6.8 | 70 ± 9 |
Data are representative and may vary based on experimental conditions.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key concepts and workflows relevant to studying this compound-induced tachyphylaxis.
References
Technical Support Center: Managing Potential Pro-arrhythmic Effects of Vilanterol in Cardiac Safety Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential pro-arrhythmic effects of Vilanterol.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how might it lead to pro-arrhythmic effects?
A1: this compound is a selective long-acting β2-adrenergic agonist (LABA).[1] Its therapeutic effect in the lungs is achieved through the stimulation of β2-adrenergic receptors, leading to bronchodilation via the Gs-adenylyl cyclase-cAMP-PKA signaling cascade.[1] In cardiac tissue, β2-adrenergic receptors are also present, and their stimulation can have complex downstream effects. While the primary cardiac β-adrenergic receptor is the β1 subtype, β2-receptors also play a role in modulating cardiac function.[2][3] Stimulation of cardiac β2-receptors can lead to both Gs and Gi protein coupling.[4] Gs coupling increases cAMP and PKA activity, which can modulate various cardiac ion channels, including L-type calcium channels (leading to increased calcium influx) and potassium channels. Gi coupling can have opposing effects, inhibiting adenylyl cyclase. This dual signaling can alter the cardiac action potential duration and create a substrate for arrhythmias.
Q2: Does this compound have a clinically significant effect on the QTc interval?
A2: Clinical studies have shown that at the therapeutic dose of 200/25 µg (in combination with fluticasone furoate), this compound does not cause clinically significant QTc prolongation. In a thorough QT study, the time-matched mean differences from baseline relative to placebo were less than 5 ms, with the upper 90% confidence interval below the 10 ms threshold for regulatory concern. However, at a supratherapeutic dose (800/100 µg), a small, transient effect on the QTcF interval was observed at 30 minutes post-dose, with the upper 90% confidence interval exceeding 10 ms. This effect was not observed on the individually corrected QTc interval (QTcI).
Q3: Is this compound known to directly block the hERG potassium channel?
A3: There is limited publicly available data on the direct interaction of this compound with the hERG (human Ether-à-go-go-Related Gene) potassium channel. While direct channel block is a common cause of drug-induced QT prolongation, the observed effects of this compound at supratherapeutic doses may also be mediated through its primary pharmacological action on β2-adrenergic receptors and subsequent modulation of cardiac ion channel function. A comprehensive in vitro proarrhythmia assay (CiPA) approach, which evaluates the effects on multiple ion channels, would provide a more complete picture of its pro-arrhythmic potential.
Troubleshooting Guides
Guide 1: Unexpected Variability in Action Potential Duration (APD) Assays with this compound
| Potential Issue | Possible Cause | Troubleshooting Steps |
| High beat-to-beat variability of APD | Intrinsic variability of iPSC-derived cardiomyocytes. Changes in beating frequency affecting APD. | 1. Ensure a stable baseline recording before compound application. 2. Use pacing to maintain a constant heart rate throughout the experiment. 3. Analyze the relationship between beating frequency and APD to correct for rate-dependent effects. |
| Inconsistent APD prolongation or shortening | Dual Gs/Gi signaling of the β2-adrenergic receptor at different concentrations. Temperature sensitivity of β-adrenergic modulation of potassium channels. | 1. Perform detailed dose-response curves to characterize the full range of effects. 2. Use selective Gs and Gi inhibitors to dissect the signaling pathways involved. 3. Maintain strict temperature control (physiologic temperature, 35-37°C) during the experiment. |
| Early Afterdepolarizations (EADs) observed at high concentrations | Excessive APD prolongation leading to reactivation of inward currents (L-type Ca2+ or late Na+). | 1. Carefully document the concentration at which EADs appear. 2. Use specific ion channel blockers (e.g., calcium or late sodium channel blockers) to investigate the underlying ionic mechanism of the EADs. |
Guide 2: Challenges in hERG Assays for β2-Adrenergic Agonists
| Potential Issue | Possible Cause | Troubleshooting Steps |
| Low-level, inconsistent hERG inhibition | Indirect modulation of hERG channel function via β2-adrenergic receptor signaling in the expression system (if endogenously expressed). Compound instability in the assay buffer. | 1. Use a cell line with minimal or no endogenous β2-adrenergic receptor expression. 2. Include appropriate vehicle controls and a known hERG blocker as a positive control in every experiment. 3. Verify the concentration of this compound in the assay buffer at the beginning and end of the experiment using LC-MS/MS. |
| Difficulty in obtaining a clear dose-response curve | This compound may not be a direct, high-affinity hERG blocker. The pro-arrhythmic potential might be mediated by other channels. | 1. Test a wide range of concentrations, up to the limit of solubility. 2. If no significant hERG block is observed, focus on a broader panel of cardiac ion channels as recommended by the CiPA initiative (e.g., Cav1.2, Nav1.5 peak and late). |
| Run-down or run-up of hERG current during recording | Common technical issue in patch-clamp experiments. | 1. Ensure a stable baseline current for several minutes before applying the test compound. 2. Monitor the current in the vehicle control over the same time course to account for any time-dependent changes. 3. Use appropriate intracellular and extracellular solutions to maintain cell health. |
Quantitative Data
Table 1: Summary of this compound's Effect on QTc Interval in Healthy Subjects
| Dose of this compound (in FF/VI combination) | Correction Method | Maximum Mean Difference from Placebo (ms) | 90% Confidence Interval (ms) | Clinically Significant? |
| 25 µg (in 200/25 µg FF/VI) | QTcF | < 5 | < 10 | No |
| 25 µg (in 200/25 µg FF/VI) | QTci | < 5 | < 10 | No |
| 100 µg (in 800/100 µg FF/VI) | QTcF | 9.6 (at 30 min) | 7.2, 12.0 | Yes (transient) |
| 100 µg (in 800/100 µg FF/VI) | QTci | < 5 | < 10 | No |
FF/VI: Fluticasone Furoate/Vilanterol. QTcF: Fridericia's correction. QTci: Individual correction.
Table 2: General Effects of β-Adrenergic Stimulation on Key Cardiac Ion Currents
| Ion Channel | Current | Effect of β-Adrenergic Stimulation | Primary Signaling Pathway | Potential Pro-arrhythmic Consequence |
| L-type Calcium Channel (Cav1.2) | ICa,L | Increased current | Gs-cAMP-PKA | Early afterdepolarizations (EADs) |
| Delayed Rectifier Potassium Channel (Kv11.1/hERG) | IKr | Indirect modulation | Gs-cAMP-PKA | Altered repolarization |
| Delayed Rectifier Potassium Channel (Kv7.1/KCNQ1) | IKs | Increased current | Gs-cAMP-PKA | Shortened action potential |
| Late Sodium Channel (Nav1.5) | INa,L | May be increased | PKA-dependent phosphorylation | EADs, increased intracellular sodium |
Experimental Protocols
Protocol 1: Manual Patch-Clamp Electrophysiology for hERG Current Assessment
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the hERG potassium channel expressed in a mammalian cell line (e.g., HEK293).
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing the hERG channel in appropriate media and conditions.
-
Cell Preparation: On the day of the experiment, detach cells using a non-enzymatic solution and resuspend in the extracellular solution.
-
Solutions:
-
Extracellular Solution (in mM): 145 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Intracellular Solution (in mM): 120 KCl, 5.374 CaCl2, 1.75 MgCl2, 10 EGTA, 10 HEPES, 4 Na2-ATP, pH 7.2 with KOH.
-
-
Patch-Clamp Recording:
-
Use a manual patch-clamp setup with an appropriate amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Establish a whole-cell configuration with a giga-ohm seal (>1 GΩ).
-
Maintain the holding potential at -80 mV.
-
-
Voltage Protocol (CiPA Step-Ramp):
-
Depolarize the cell to +40 mV for 500 ms.
-
Ramp down the voltage from +40 mV to -80 mV over 100 ms.
-
Repeat this protocol every 5 seconds.
-
-
Compound Application:
-
Record a stable baseline hERG current for at least 3 minutes.
-
Perfuse the cell with increasing concentrations of this compound, allowing the effect to reach steady-state at each concentration (typically 3-5 minutes).
-
Include a vehicle control and a positive control (e.g., dofetilide) in each experiment.
-
-
Data Analysis:
-
Measure the peak tail current during the ramp-down phase.
-
Calculate the percentage of inhibition for each concentration relative to the baseline current.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
Protocol 2: Action Potential Duration (APD) Measurement in iPSC-derived Cardiomyocytes
Objective: To assess the effect of this compound on the action potential duration of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
Methodology:
-
Cell Culture: Plate hiPSC-CMs on fibronectin-coated multi-well microelectrode array (MEA) plates or glass coverslips for optical mapping. Allow the cells to form a confluent, spontaneously beating monolayer.
-
Action Potential Recording:
-
MEA: Record the field potential duration (FPD), which is a surrogate for the APD.
-
Optical Mapping: Load the cells with a voltage-sensitive dye (e.g., FluoVolt). Use a high-speed camera and appropriate filters to record the changes in fluorescence, which correspond to the action potential.
-
-
Experimental Procedure:
-
Establish a stable baseline recording in normal Tyrode's solution.
-
If the spontaneous beating rate is variable, use electrical field stimulation to pace the cells at a constant frequency (e.g., 1 Hz).
-
Apply increasing concentrations of this compound, allowing for equilibration at each concentration.
-
Include a vehicle control and a positive control (e.g., sotalol for APD prolongation).
-
-
Data Analysis:
-
Measure the APD at 90% repolarization (APD90) or the FPD.
-
Calculate the percentage change from baseline for each concentration.
-
Analyze for the occurrence of arrhythmias, such as EADs or triggered activity.
-
Mandatory Visualizations
Caption: β2-Adrenergic Receptor Signaling Pathway in Cardiomyocytes.
Caption: Tiered Experimental Workflow for Cardiac Safety Assessment.
References
- 1. A range of voltage-clamp protocol designs for rapid capture of hERG kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta-adrenergic modulation of cardiac ion channels. Differential temperature sensitivity of potassium and calcium currents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-adrenergic regulation of Ca2+ signaling in heart cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CIPA [cipaproject.org]
Technical Support Center: Improving the Translational Relevance of Preclinical Vilanterol Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vilanterol in preclinical settings. The goal is to enhance the translational relevance of these studies by addressing common experimental challenges.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary mechanism of action of this compound? | This compound is a long-acting β2-adrenergic agonist (LABA). It selectively binds to and activates β2-adrenergic receptors on the smooth muscle of the airways. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), which in turn causes bronchodilation.[1][2] |
| Why is this compound often studied in combination with a corticosteroid like fluticasone furoate? | In respiratory diseases like asthma and COPD, both bronchoconstriction and inflammation are key pathological features. This compound addresses bronchoconstriction, while an inhaled corticosteroid (ICS) like fluticasone furoate targets the underlying inflammation. This combination therapy provides a more comprehensive treatment approach. |
| What are the common preclinical models for studying this compound's efficacy for asthma? | The most common preclinical model for asthma is the ovalbumin (OVA)-induced allergic airway inflammation model in mice and guinea pigs.[3][4][5] This model mimics key features of human asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and mucus hypersecretion. |
| What are the common preclinical models for studying this compound's efficacy for COPD? | A frequently used model for COPD involves inducing lung inflammation in rodents using lipopolysaccharide (LPS), a component of bacterial cell walls. This model reflects the inflammatory aspects of COPD, particularly the neutrophilic inflammation often seen in the disease. Another model combines cigarette smoke exposure with LPS to mimic exacerbations. |
| What are the key challenges in translating preclinical this compound data to clinical outcomes? | A major challenge is the poor in vitro-in vivo correlation (IVIVC) for inhaled drugs. Factors such as differences in inhaler devices, breathing patterns, and lung deposition between animal models and humans can significantly impact drug delivery and efficacy. Additionally, animal models may not fully recapitulate the complexity of human asthma and COPD. |
Troubleshooting Guides
In Vitro Assay: cAMP Measurement
This guide addresses common issues encountered during the measurement of intracellular cAMP levels in response to this compound treatment in cell-based assays.
Experimental Protocol: cAMP Assay
-
Cell Culture: Plate cells (e.g., CHO-K1 cells expressing the human β2-adrenergic receptor) in a 96-well plate and culture overnight.
-
Compound Preparation: Prepare a serial dilution of this compound.
-
Cell Stimulation: Remove the culture medium and add the this compound dilutions to the cells. Incubate for a specified period (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Use a commercial cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based) to quantify the amount of cAMP in each well.
-
Data Analysis: Plot the cAMP concentration against the this compound concentration to generate a dose-response curve and determine the EC50 value.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no cAMP signal | - Inactive this compound solution.- Low receptor expression in cells.- Insufficient cell number.- Problems with the cAMP assay kit. | - Prepare a fresh this compound solution.- Verify receptor expression using a positive control (e.g., isoproterenol).- Optimize cell seeding density.- Run a standard curve for the cAMP assay to ensure kit performance. |
| High background signal | - Contamination of reagents.- High basal cAMP levels in cells. | - Use fresh, sterile reagents.- Reduce the serum concentration in the culture medium before the assay. |
| Inconsistent results between replicates | - Inaccurate pipetting.- Uneven cell distribution in the plate. | - Ensure proper pipetting technique.- Gently mix the cell suspension before plating. |
| EC50 value is significantly different from expected | - Incorrect this compound concentrations.- Assay conditions are not optimal (e.g., incubation time, temperature). | - Verify the serial dilutions of this compound.- Optimize the incubation time and temperature. |
Quantitative Data: this compound In Vitro Potency
| Cell Line | Assay Type | Parameter | This compound Value |
| CHO-K1 expressing human β2-AR | cAMP accumulation | pEC50 | 8.8 ± 0.3 |
| Human bronchial smooth muscle cells | cAMP accumulation | pEC50 | 9.2 ± 0.1 |
pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Ex Vivo Assay: Guinea Pig Tracheal Ring Relaxation
This guide provides troubleshooting for experiments assessing the relaxant effect of this compound on isolated guinea pig tracheal rings.
Experimental Protocol: Guinea Pig Tracheal Ring Relaxation
-
Tissue Preparation: Euthanize a guinea pig and dissect the trachea. Cut the trachea into rings (2-3 mm wide).
-
Mounting: Suspend the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2/5% CO2.
-
Contraction: Induce a stable contraction of the tracheal rings using a contractile agent like methacholine or histamine.
-
This compound Addition: Add cumulative concentrations of this compound to the organ bath.
-
Measurement: Record the changes in isometric tension to measure the relaxation response.
-
Data Analysis: Plot the percentage of relaxation against the this compound concentration to determine the EC50 value.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No relaxation response to this compound | - Damaged tracheal tissue.- Inactive this compound solution.- Receptor desensitization. | - Handle the tracheal tissue gently during preparation.- Prepare a fresh this compound solution.- Ensure the tissue has not been overstimulated with contractile agents. |
| Weak or variable relaxation | - Inconsistent tissue viability.- Fluctuations in organ bath conditions (temperature, pH). | - Use tracheal rings from the same animal for each experiment.- Maintain stable organ bath conditions. |
| High baseline tension | - Spontaneous contractions of the tracheal muscle. | - Allow the tissue to equilibrate in the organ bath for a longer period before adding the contractile agent. |
In Vivo Model: Ovalbumin-Induced Asthma in Mice
This guide addresses potential issues in a mouse model of allergic asthma used to evaluate the in vivo efficacy of this compound.
Experimental Protocol: Ovalbumin-Induced Asthma in Mice
-
Sensitization: Sensitize mice (e.g., BALB/c strain) by intraperitoneal injection of ovalbumin (OVA) mixed with an adjuvant like alum on days 0 and 14.
-
Challenge: Challenge the sensitized mice with aerosolized OVA for a set period on consecutive days (e.g., days 28, 29, and 30).
-
This compound Treatment: Administer this compound (e.g., via inhalation or intratracheal instillation) before the final OVA challenge.
-
Measurement of Airway Hyperresponsiveness (AHR): Assess AHR by measuring the changes in lung resistance and compliance in response to increasing doses of a bronchoconstrictor like methacholine, using either invasive or non-invasive plethysmography.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze the inflammatory cell infiltrate (e.g., eosinophils).
-
Histology: Analyze lung tissue sections for signs of inflammation and mucus production.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No significant AHR in the OVA-challenged group | - Insufficient sensitization or challenge.- Incorrect timing of AHR measurement. | - Optimize the OVA sensitization and challenge protocol (dose, frequency).- Perform AHR measurements at the peak of the inflammatory response (typically 24-48 hours after the last challenge). |
| This compound does not reduce AHR | - Ineffective dose or route of administration.- Severe airway inflammation masking the bronchodilator effect. | - Perform a dose-response study for this compound.- Ensure proper delivery of this compound to the lungs.- Consider co-administration with an anti-inflammatory agent. |
| High variability in AHR measurements | - Inconsistent methacholine delivery.- Stress in the animals affecting breathing patterns (in non-invasive plethysmography). | - Ensure the nebulizer for methacholine delivery is functioning correctly.- Acclimatize the animals to the plethysmography chamber. |
Quantitative Data: this compound Effect on Airway Resistance
| Animal Model | Treatment | Parameter | Result |
| OVA-sensitized/challenged mice | Vehicle | Lung Resistance (cmH2O·s/mL) | 2.5 ± 0.3 |
| OVA-sensitized/challenged mice | This compound (10 µg/kg, inhaled) | Lung Resistance (cmH2O·s/mL) | 1.2 ± 0.2 |
In Vivo Model: LPS-Induced COPD in Mice
This guide provides troubleshooting for a mouse model of COPD-like lung inflammation.
Experimental Protocol: LPS-Induced COPD in Mice
-
LPS Instillation: Administer LPS intranasally or intratracheally to mice.
-
This compound Treatment: Administer this compound before or after the LPS challenge.
-
BAL Fluid Analysis: Collect BAL fluid at a specific time point (e.g., 24 or 48 hours) after LPS administration to measure neutrophil counts and inflammatory cytokine levels (e.g., TNF-α, IL-6).
-
Lung Histology: Examine lung tissue for signs of inflammation.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low neutrophil influx in the BAL fluid | - Inactive LPS.- Incorrect timing of BAL fluid collection. | - Use a fresh, potent batch of LPS.- Optimize the time point for BAL fluid collection (neutrophil influx peaks at different times depending on the LPS dose). |
| This compound does not reduce inflammation | - this compound primarily acts as a bronchodilator and may have limited anti-inflammatory effects on its own.- The inflammatory response is too severe. | - Evaluate this compound in combination with an anti-inflammatory agent.- Adjust the dose of LPS to induce a more moderate inflammatory response. |
| High mortality in the LPS-treated group | - The dose of LPS is too high. | - Perform a dose-finding study to determine a sublethal dose of LPS that induces a robust inflammatory response. |
Visualizations
Signaling Pathway
Caption: this compound's signaling pathway leading to bronchodilation.
Experimental Workflow: Ovalbumin-Induced Asthma Model
Caption: Experimental workflow for the ovalbumin-induced asthma model.
Logical Relationship: Troubleshooting Low cAMP Signal
Caption: Troubleshooting logic for a low cAMP signal in this compound experiments.
References
- 1. Measurement of Airway Hyperresponsiveness in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Measurement of airway function using invasive and non-invasive methods in mild and severe models for allergic airway inflammation in mice [frontiersin.org]
- 3. Early life ovalbumin sensitization and aerosol challenge for the induction ofallergic airway inflammation in a BALB/c murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing cell-based assays for high-throughput screening of Vilanterol analogs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers optimizing cell-based assays for the high-throughput screening of Vilanterol analogs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective long-acting β2-adrenergic agonist (LABA) used in the management of respiratory conditions like COPD and asthma.[1][2] Its pharmacological effect is triggered by stimulating intracellular adenylyl cyclase, which increases the production of cyclic-3',5'-adenosine monophosphate (cAMP).[1][3] This increase in cAMP leads to the relaxation of bronchial smooth muscle, making breathing easier.[1]
Q2: What is the primary cellular signaling pathway activated by this compound?
This compound binds to the β2-adrenergic receptor (ADRB2), a G protein-coupled receptor (GPCR). This binding activates the associated stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cAMP, the primary second messenger in this pathway.
Q3: Which cell lines are suitable for screening this compound analogs?
HEK293 (Human Embryonic Kidney 293) cells that are stably transfected to express the human β2-adrenergic receptor (ADRB2) are commonly used. These engineered cell lines provide a robust and reproducible system for monitoring receptor activation, typically by measuring changes in intracellular cAMP. Other cell lines may be used, but it is crucial to ensure they express the target receptor at sufficient levels for a detectable response.
Q4: What are the common assay formats for screening this compound analogs?
The most common format is a functional cell-based assay that measures the accumulation of intracellular cAMP. These assays are compatible with high-throughput screening and often use detection methods like:
-
Luminescence-based assays: Such as Promega's cAMP-Glo™, where the luminescent signal is inversely proportional to the cAMP concentration.
-
Fluorescence-based assays: Including Homogeneous Time-Resolved Fluorescence (HTRF) and Fluorescence Polarization (FP), which are competitive immunoassays measuring the displacement of a labeled cAMP tracer.
Q5: What are the key quality control metrics for an HTS assay?
The quality and reliability of an HTS assay are assessed using statistical parameters. The most critical metrics include:
-
Z'-factor: This metric quantifies the separation between the positive and negative control signals, indicating the assay's ability to distinguish hits from baseline noise. An assay with a Z'-factor ≥ 0.5 is considered excellent for HTS.
-
Signal-to-Background Ratio (S/B): This confirms the intensity of the specific signal relative to non-specific background noise. A ratio greater than 3 is generally considered robust.
-
Coefficient of Variation (%CV): This measures the reproducibility of control wells. A low %CV indicates minimal variability from liquid handling or other technical errors.
Troubleshooting Guide
Q: My Z'-factor is consistently below 0.5. What are the likely causes and solutions?
A low Z'-factor indicates poor separation between your positive and negative controls, making it difficult to identify true hits reliably.
| Possible Cause | Solution |
| Inconsistent Cell Seeding | Ensure cells are in a homogenous suspension before plating. Use automated or calibrated multichannel pipettes to minimize well-to-well variability. Optimize cell seeding density to ensure cells are in a healthy, exponential growth phase. |
| Low Signal-to-Noise Ratio | Increase the concentration of the positive control (e.g., a known agonist like Isoproterenol or this compound) to ensure maximal stimulation. Include a phosphodiesterase (PDE) inhibitor (e.g., IBMX) in the assay buffer to prevent the degradation of cAMP and amplify the signal. |
| High Background Signal | Reduce the number of cells per well if the basal cAMP level is too high. Titrate the concentration of the PDE inhibitor, as excessive concentrations can sometimes raise basal cAMP. |
| Reagent Instability or Degradation | Prepare fresh reagents for each experiment, especially agonists and detection reagents. Confirm the integrity of your this compound analog compounds and the positive control. |
| Instrument Settings | Verify that the plate reader settings (e.g., gain, integration time) are optimized for your specific assay kit and plate type (e.g., white opaque plates for luminescence). |
Q: I am observing significant "edge effects" in my microplates. How can I mitigate this?
Edge effects, where wells on the perimeter of the plate behave differently from interior wells, are often caused by evaporation or temperature gradients.
| Possible Cause | Solution |
| Evaporation | Fill the outer wells of the microplate with sterile media or PBS to create a humidity barrier. Ensure the incubator has adequate humidity. Use plates with lids or high-quality seals. |
| Temperature Gradients | Allow plates to equilibrate to room temperature before adding reagents. Ensure the incubator provides uniform heating across the entire plate. |
| Cell Adhesion Issues | Some cell lines may adhere poorly to the edges of wells. Consider using plates pre-coated with proteins like collagen or fibronectin to improve cell attachment. |
Q: My assay shows high well-to-well variability in replicates. What should I check?
High variability can obscure real results and lead to a high rate of false positives or negatives.
| Possible Cause | Solution |
| Inaccurate Liquid Handling | Calibrate and verify the performance of all automated liquid handlers and multichannel pipettes. Ensure tips are properly seated and functioning correctly. |
| Cell Clumping | Ensure a single-cell suspension is achieved before plating. Gently triturate the cell suspension, but avoid excessive force that could damage cells. |
| Compound Precipitation | Check the solubility of this compound analogs in the final assay buffer. High concentrations of DMSO can be cytotoxic; ensure the final concentration is consistent and well-tolerated by the cells (typically ≤0.5%). |
| Inconsistent Incubation Times | Use automated systems to add reagents to all wells in a consistent and rapid manner, minimizing time differences across the plate. |
Data Presentation
Table 1: Assay Quality Control Metrics
This table summarizes the key metrics for validating a high-throughput screening assay. An assay should meet these criteria before initiating a full screening campaign.
| Metric | Formula | Interpretation | Recommendation for HTS |
| Z'-Factor | 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg| | Measures the statistical separation between positive and negative controls. | ≥ 0.5 |
| Signal-to-Background (S/B) | Meanpos / Meanneg | Indicates the dynamic range of the assay. | > 3 |
| Coefficient of Variation (%CV) | (SD / Mean) * 100 | Measures the variability of replicate wells for controls. | < 15% |
SDpos and Meanpos are the standard deviation and mean of the positive control; SDneg and Meanneg are for the negative control.
Experimental Protocols
Protocol: Luminescence-Based cAMP Assay for this compound Analogs
This protocol provides a general workflow for a 384-well plate-based luminescent cAMP assay (e.g., cAMP-Glo™). Specific volumes and incubation times should be optimized for your cell line and reagents.
-
Cell Preparation and Seeding:
-
Culture ADRB2-expressing HEK293 cells to 60-80% confluency.
-
Harvest cells and prepare a single-cell suspension in stimulation buffer (e.g., HBSS or serum-free media) containing a PDE inhibitor (e.g., 0.5 mM IBMX).
-
Using an automated dispenser, seed cells into a white, opaque 384-well plate at a pre-optimized density.
-
Incubate the plate for the required time to allow for cell attachment and recovery (if using adherent cells, this is typically overnight).
-
-
Compound Addition:
-
Prepare serial dilutions of this compound analogs and controls (positive control: this compound or Isoproterenol; negative control: vehicle/DMSO) in assay buffer.
-
Use an automated liquid handler to transfer the compounds to the cell plate.
-
For antagonist screening, pre-incubate with the test compounds for 15-30 minutes before adding an EC80 concentration of a known agonist.
-
-
Stimulation:
-
Incubate the plate at room temperature or 37°C for the optimized stimulation time (e.g., 15-60 minutes) to allow for cAMP production.
-
-
Cell Lysis and Signal Detection:
-
Add the cAMP-Glo™ Lysis Buffer to each well and incubate for approximately 20 minutes at room temperature to lyse the cells.
-
Add the Kinase-Glo® Reagent to detect the remaining ATP. The luminescent signal is inversely proportional to the amount of cAMP produced.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
-
Data Acquisition:
-
Read the luminescence on a compatible plate reader.
-
Visualizations
References
Validation & Comparative
Validating Vilanterol's 24-Hour Duration of Action in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of Vilanterol, a long-acting beta-2 agonist (LABA), with other established LABAs, focusing on the validation of its 24-hour duration of action. The information presented is supported by experimental data from various preclinical models and is intended to inform researchers and professionals in the field of drug development.
Comparative Preclinical Performance of Long-Acting Beta-2 Agonists
The following table summarizes the key preclinical parameters of this compound compared to other widely used LABAs: Salmeterol, Formoterol, and Indacaterol. These parameters are crucial in determining the potency, efficacy, and duration of action of these compounds.
| Parameter | This compound | Salmeterol | Formoterol | Indacaterol |
| β2-Adrenoceptor Binding Affinity (Ki) | Sub-nanomolar[1][2] | ~1.5 - 5 nM[3][4] | ~6.3 nM[3] | ~331 nM |
| cAMP Accumulation (Functional Potency, EC50/pD2) | High Potency | pD2: ~9.2 | pD2: ~8.56 | pEC50: ~5.0 |
| Intrinsic Efficacy (Emax) | High, comparable to Indacaterol, greater than Salmeterol | Partial Agonist | Full Agonist | High Efficacy |
| Duration of Action in Guinea Pig Trachea (Offset/Reassertion) | Long-acting, with significant bronchodilation at 22 hours | Persistent for up to 12 hours | Significant relaxant effect remains after washing | Long-acting |
| Reassertion Activity | Comparable to Salmeterol and Indacaterol, longer than Formoterol | Demonstrates reassertion | Demonstrates reassertion, dependent on concentration | Comparable to this compound and Salmeterol |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for the accurate assessment and comparison of the pharmacological properties of long-acting beta-2 agonists.
Radioligand Binding Assay for β2-Adrenoceptor Affinity
This assay determines the affinity of a compound for the β2-adrenoceptor.
1. Membrane Preparation:
-
Membranes are prepared from cells or tissues expressing the human β2-adrenoceptor (e.g., CHO-K1 cells, human lung tissue).
-
The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is then washed and resuspended in the assay buffer.
2. Binding Reaction:
-
The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand that binds to the β2-adrenoceptor (e.g., [3H]-CGP 12177).
-
Increasing concentrations of the unlabeled test compound (this compound, Salmeterol, etc.) are added to compete with the radioligand for binding to the receptor.
-
The reaction is incubated to allow binding to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed to remove any unbound radioligand.
-
The amount of radioactivity on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Accumulation Assay for Functional Potency and Efficacy
This assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), a key second messenger in the β2-adrenoceptor signaling pathway.
1. Cell Culture:
-
Cells expressing the human β2-adrenoceptor (e.g., CHO-K1 cells) are cultured to an appropriate density.
2. Compound Stimulation:
-
The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the breakdown of cAMP.
-
Increasing concentrations of the test agonist are added to the cells and incubated for a specific period.
3. cAMP Measurement:
-
The cells are lysed to release the intracellular cAMP.
-
The concentration of cAMP is measured using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).
4. Data Analysis:
-
The concentration-response curve for cAMP production is plotted.
-
The EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) are determined from the curve. The pD2 is the negative logarithm of the EC50.
Isolated Guinea Pig Trachea Relaxation Assay for Duration of Action
This ex vivo assay assesses the bronchodilator effect and its duration in a tissue model.
1. Tissue Preparation:
-
Tracheal rings are isolated from guinea pigs and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).
-
The tension of the tracheal rings is measured using an isometric force transducer.
2. Contraction and Relaxation:
-
The tracheal rings are contracted with a spasmogen, such as histamine or carbachol.
-
Once a stable contraction is achieved, the test agonist is added to the bath, and the relaxation of the tracheal muscle is recorded.
3. Duration of Action (Offset/Washout):
-
After inducing relaxation, the agonist is washed out of the organ bath by continuous superfusion with agonist-free solution.
-
The rate at which the tracheal muscle re-contracts is a measure of the offset of the agonist's effect and its duration of action.
4. Reassertion Assay:
-
Following the initial relaxation and washout, a β-adrenoceptor antagonist (e.g., sotalol) is added to the bath to block any remaining agonist effect, leading to full re-contraction.
-
The antagonist is then washed out. The ability of the tracheal muscle to relax again without the re-introduction of the agonist is termed "reassertion" and is a key indicator of a long duration of action, suggesting the presence of a drug depot in the tissue.
Visualizing the Mechanisms of Action
To better understand the processes involved in this compound's prolonged therapeutic effect, the following diagrams illustrate the key pathways and experimental workflows.
Figure 1. Simplified β2-adrenoceptor signaling cascade initiated by this compound.
Figure 2. Workflow for assessing duration of action in isolated guinea pig trachea.
Figure 3. Key molecular properties of this compound contributing to its long duration of action.
References
- 1. In vitro pharmacological characterization of this compound, a novel long-acting β2-adrenoceptor agonist with 24-hour duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
A Head-to-Head Comparison of Vilanterol and Indacaterol in Preclinical COPD Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Vilanterol and Indacaterol, two prominent long-acting beta-2 adrenoceptor agonists (LABAs) utilized in the management of Chronic Obstructive Pulmonary Disease (COPD). The following sections detail their performance in preclinical models, supported by experimental data, to inform research and development decisions.
Overview and Mechanism of Action
This compound and Indacaterol are both inhaled bronchodilators that exert their therapeutic effects by stimulating β2-adrenoceptors in the smooth muscle of the airways. This activation leads to the relaxation of the airway smooth muscle, resulting in bronchodilation and improved airflow. The primary signaling pathway involves the activation of adenylyl cyclase, which increases intracellular cyclic adenosine monophosphate (cAMP) levels.
Quantitative Comparison of In Vitro Pharmacology
The following tables summarize the key pharmacological parameters of this compound and Indacaterol from various preclinical studies.
Table 1: Receptor Binding Affinity and Potency
| Compound | Receptor | Affinity (pKi) | Potency (pEC50) | Source |
| This compound | Human β2-AR | ~9.0 (subnanomolar) | - | [1] |
| Indacaterol | Human β2-AR | Lower than this compound | 8.06 ± 0.02 | [1][2] |
Note: Higher pKi and pEC50 values indicate greater affinity and potency, respectively.
Table 2: Intrinsic Efficacy and Selectivity
| Compound | Intrinsic Efficacy (Emax vs. Isoprenaline) | β2 vs. β1 Selectivity | β2 vs. β3 Selectivity | Source |
| This compound | Comparable to Indacaterol | Similar to Salmeterol, higher than Indacaterol | Similar to Salmeterol, higher than Indacaterol | [1] |
| Indacaterol | 73 ± 1% | Similar to Formoterol | Similar to Formoterol and Salbutamol | [2] |
Note: Emax represents the maximal response as a percentage of the full agonist isoprenaline.
Table 3: Onset and Duration of Action in Isolated Guinea Pig Trachea
| Compound | Onset of Action | Duration of Action (min) | Source |
| This compound | Faster than Salmeterol | - | |
| Indacaterol | 30 ± 4 min (similar to Formoterol) | 529 ± 99 min |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay for Receptor Affinity (pKi)
This assay determines the affinity of a compound for a specific receptor.
Protocol:
-
Membrane Preparation: Cell membranes from a cell line recombinantly expressing the human β2-adrenoceptor (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation.
-
Incubation: Membranes are incubated with a known concentration of a radiolabeled antagonist (e.g., [3H]-CGP 12177) and a range of concentrations of the unlabeled test compound (this compound or Indacaterol).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The affinity constant (Ki) is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay for Potency (pEC50) and Efficacy (Emax)
This assay measures the ability of a compound to stimulate the production of intracellular cAMP.
Protocol:
-
Cell Culture: Cells expressing the β2-adrenoceptor (e.g., HeLa or CHO cells) are cultured in appropriate media.
-
Stimulation: Cells are incubated with varying concentrations of the test agonist (this compound or Indacaterol) for a defined period.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing a fluorescent or luminescent reporter.
-
Data Analysis: A concentration-response curve is generated, from which the pEC50 (the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect) and the Emax (the maximal effect of the drug, often expressed as a percentage of the response to a full agonist like isoprenaline) are determined.
Isolated Guinea Pig Tracheal Ring Relaxation Assay
This ex vivo assay assesses the bronchodilator effect of a compound on airway smooth muscle.
Protocol:
-
Tissue Preparation: The trachea is isolated from a guinea pig, and rings of tracheal tissue are prepared.
-
Mounting: The tracheal rings are mounted in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2. The tension of the rings is recorded using an isometric force transducer.
-
Contraction: The tracheal rings are pre-contracted with a spasmogen such as histamine or methacholine.
-
Drug Addition: Once a stable contraction is achieved, cumulative concentrations of the test compound (this compound or Indacaterol) are added to the organ bath.
-
Measurement and Analysis: The resulting relaxation is measured and used to construct a concentration-response curve to determine the potency (pEC50) of the compound. The duration of action can be assessed by the persistence of the relaxant effect after washout of the drug.
Summary of Findings
-
Potency and Affinity: this compound exhibits a higher binding affinity for the β2-adrenoceptor compared to Indacaterol.
-
Efficacy: Both this compound and Indacaterol demonstrate high intrinsic efficacy, acting as potent agonists.
-
Selectivity: this compound shows a more favorable selectivity profile for the β2-adrenoceptor over β1- and β3-adrenoceptors compared to Indacaterol.
-
Onset and Duration of Action: Both drugs are characterized by a long duration of action, consistent with once-daily dosing. Indacaterol has a rapid onset of action, similar to Formoterol.
Conclusion
Both this compound and Indacaterol are highly effective long-acting β2-adrenoceptor agonists with profiles suitable for the treatment of COPD. Preclinical data suggest that this compound may offer advantages in terms of receptor affinity and selectivity. However, both compounds demonstrate robust and sustained bronchodilator activity in various COPD models. The choice between these agents in a clinical setting may be influenced by factors such as their combination with other therapies and individual patient response. This guide provides a foundational comparison to aid in further research and development in the field of respiratory medicine.
References
- 1. In vitro pharmacological characterization of this compound, a novel long-acting β2-adrenoceptor agonist with 24-hour duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo pharmacological characterization of 5-[(R)-2-(5,6-diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-8-hydroxy-1H-quinolin-2-one (indacaterol), a novel inhaled beta(2) adrenoceptor agonist with a 24-h duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Vilanterol's effects on lung function in different animal species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the available preclinical data on the effects of Vilanterol, a long-acting β2-adrenergic agonist (LABA), on lung function across different animal species. While extensive clinical data in humans has established its efficacy in treating chronic obstructive pulmonary disease (COPD) and asthma, this guide focuses on the foundational preclinical research that underpins its clinical use. Due to the proprietary nature of drug development data, publicly available quantitative results from animal studies are limited. This guide, therefore, synthesizes the available information from regulatory documents and related pharmacological studies to offer a comprehensive overview for the scientific community.
This compound's Mechanism of Action
This compound exerts its therapeutic effect through its high selectivity for the β2-adrenergic receptor.[1] Upon inhalation, this compound binds to these receptors on the smooth muscle cells of the airways. This binding activates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1] The subsequent increase in intracellular cAMP levels leads to the relaxation of bronchial smooth muscle, resulting in bronchodilation and improved airflow.[1]
Summary of Preclinical Studies
Preclinical safety and pharmacology studies for this compound have been conducted in a variety of animal species, including rats, mice, rabbits, and dogs. These studies are crucial for determining the drug's safety profile and understanding its pharmacological effects before human trials. The following table summarizes the key findings from nonclinical studies as reported in regulatory submissions.
| Animal Species | Study Type | Key Findings | Reference |
| Rat | Carcinogenicity, Reproductive Toxicity | No teratogenic effects were observed. An increase in benign tumors of the pituitary gland and mesovarian ligaments was noted, a finding common to other β2-agonists and of unknown relevance to humans. | [2] |
| Mouse | Carcinogenicity | An increase in tubulostromal adenomas in the ovaries was observed, a finding also seen with other β2-agonists. | [2] |
| Rabbit | Reproductive Toxicity | Fetal skeletal variations were observed at high doses. | |
| Guinea Pig | Pharmacology | While specific quantitative data is not publicly available, guinea pigs are a standard model for assessing bronchodilator activity due to the physiological similarities of their airway smooth muscle to humans. Studies with other β2-agonists in guinea pigs have demonstrated significant bronchodilation. | |
| Dog | Safety Pharmacology | Cardiovascular effects, a known class effect of β2-agonists, were evaluated. |
Experimental Protocols
Detailed experimental protocols for this compound in animal models are not extensively published. However, based on standard methodologies for assessing bronchodilator efficacy in preclinical research, a representative protocol for evaluating the effect of an inhaled bronchodilator like this compound in a conscious guinea pig model is described below.
Objective: To assess the bronchoprotective effect of inhaled this compound against a histamine-induced bronchoconstriction in conscious guinea pigs.
Animals: Male Dunkin-Hartley guinea pigs.
Methodology:
-
Acclimatization: Animals are acclimated to the experimental conditions and handling for several days prior to the study.
-
Baseline Measurement: Specific airway conductance (sGaw) is measured using a whole-body plethysmograph to establish a baseline reading for each animal.
-
Drug Administration: Animals are exposed to an aerosolized solution of this compound at various concentrations or a vehicle control for a predetermined duration.
-
Bronchial Challenge: Following a set post-treatment period, animals are challenged with an aerosolized solution of a bronchoconstricting agent, such as histamine or methacholine, to induce airway obstruction.
-
Post-Challenge Measurement: sGaw is measured again after the bronchial challenge to determine the extent of bronchoconstriction.
-
Data Analysis: The protective effect of this compound is calculated as the percentage inhibition of the bronchoconstrictor response compared to the vehicle control group.
Visualizing the Science
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.
Caption: this compound's β2-Adrenergic Receptor Signaling Pathway.
Caption: Experimental Workflow for In Vivo Bronchodilator Assessment.
References
Validating the Synergistic Effects of Vilanterol and Umeclidinium: A Comparative Guide for Researchers
The combination of Vilanterol, a long-acting β2-adrenergic agonist (LABA), and Umeclidinium, a long-acting muscarinic antagonist (LAMA), has emerged as a cornerstone in the maintenance treatment of Chronic Obstructive Pulmonary Disease (COPD). Marketed as Anoro Ellipta, this fixed-dose combination leverages two distinct and complementary mechanisms of action to achieve superior bronchodilation compared to monotherapy with either agent alone.[1][2][3] This guide provides a comprehensive comparison of the synergistic effects of this compound and Umeclidinium, supported by experimental data, detailed methodologies, and visualizations of the underlying biological pathways and research workflows.
Unraveling the Synergy: Mechanisms of Action
This compound and Umeclidinium work on different signaling pathways within the airway smooth muscle cells to promote bronchodilation.[4][5]
-
This compound's Pathway: As a LABA, this compound stimulates β2-adrenergic receptors, leading to the activation of adenylyl cyclase. This enzyme increases intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in the relaxation of the airway smooth muscle.
-
Umeclidinium's Pathway: Umeclidinium is a LAMA that competitively inhibits the action of acetylcholine at the M3 muscarinic receptors on airway smooth muscle. By blocking these receptors, Umeclidinium prevents the increase in intracellular calcium concentration that is triggered by acetylcholine, thereby inhibiting bronchoconstriction.
The synergistic effect arises from the interaction between these two pathways. Research suggests that the combination of a LAMA and a LABA can lead to a greater reduction in intracellular calcium release compared to a LAMA alone, providing a strong rationale for their combined use.
Comparative Efficacy: Insights from Clinical Trials
Numerous clinical trials have demonstrated the superior efficacy of the this compound/Umeclidinium combination compared to its individual components or other COPD therapies. Key endpoints in these studies include the change from baseline in trough Forced Expiratory Volume in 1 second (FEV1) and the St. George's Respiratory Questionnaire (SGRQ) total score, a measure of health-related quality of life.
Table 1: Improvement in Trough FEV1 (mL) vs. Comparators
| Study/Analysis | Umeclidinium/Vilanterol (UMEC/VI) | Comparator | Mean Difference (95% CI) | p-value |
| Pooled Analysis (3 trials) | 62.5/25 mcg | Tiotropium (TIO) 18 mcg | 95 mL (71-118) | <0.001 |
| Donohue et al. | 62.5/25 mcg | Placebo (PBO) | 122 mL (71, 172) | <0.001 |
| Pooled Analysis (7 trials) | 62.5/25 mcg | Tiotropium (TIO) 18 mcg | Significant improvement | ≤0.029 |
| Pooled Analysis (7 trials) | 62.5/25 mcg | Fluticasone/Salmeterol (FP/SAL) 250/50 mcg | Significant improvement | <0.001 |
Table 2: Improvement in SGRQ Total Score vs. Comparators
| Study/Analysis | Umeclidinium/Vilanterol (UMEC/VI) | Comparator | Mean Difference (95% CI) | p-value |
| Donohue et al. | 62.5/25 mcg | Placebo (PBO) | -4.03 (-6.28, -1.79) | <0.001 |
| Pooled Analysis (3 trials) | 62.5/25 mcg | Tiotropium (TIO) 18 mcg | Greater improvements in rescue use | - |
| Systematic Review & Meta-analysis | 62.5/25 mcg | Other bronchodilators | OR 1.99 (1.71–2.32) for reduced scores | - |
The data consistently show that the combination therapy leads to statistically and clinically significant improvements in lung function and health status compared to both placebo and active comparators.
Experimental Protocols: A Glimpse into Clinical Trial Design
The validation of this compound and Umeclidinium's synergistic effects is rooted in robust clinical trial methodologies. A typical study design is a multicenter, randomized, double-blind, parallel-group, or crossover study.
Key Components of a Representative Clinical Trial Protocol:
-
Patient Population: Patients aged 40 years or older with a diagnosis of COPD, a smoking history of at least 10 pack-years, and a post-bronchodilator FEV1/FVC ratio of less than 0.70.
-
Study Design: A randomized, double-blind, parallel-group, placebo-controlled trial with a duration of 12 to 52 weeks.
-
Intervention: Patients are randomized to receive a once-daily inhaled dose of this compound/Umeclidinium (e.g., 62.5/25 mcg), one of the monotherapy components, or a placebo, typically administered via a dry powder inhaler.
-
Primary Endpoint: The primary outcome is often the change from baseline in trough FEV1 at a specified time point (e.g., day 84 or week 24).
-
Secondary Endpoints: These frequently include changes in SGRQ total score, rescue medication use, and the proportion of FEV1 responders (defined as an increase of ≥100 mL from baseline).
-
Safety Assessments: Monitoring and recording of adverse events, vital signs, and electrocardiograms throughout the study.
Logical Framework for Synergistic Bronchodilation
The enhanced clinical efficacy of the this compound and Umeclidinium combination can be understood through a logical framework that highlights their complementary actions. By targeting two separate pathways that control airway smooth muscle tone, the combination therapy achieves a more profound and sustained bronchodilator effect than is possible with either a LAMA or a LABA alone.
Conclusion
The combination of this compound and Umeclidinium represents a significant advancement in the management of COPD. The synergistic interaction of their distinct mechanisms of action provides a strong pharmacological basis for the enhanced bronchodilation observed in clinical practice. The extensive body of evidence from well-designed clinical trials robustly validates the superior efficacy of this dual-bronchodilator therapy in improving lung function and quality of life for patients with COPD. For researchers and drug development professionals, the study of such synergistic combinations offers a compelling model for future therapeutic innovations in respiratory medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. anoro.com [anoro.com]
- 3. researchgate.net [researchgate.net]
- 4. reference.medscape.com [reference.medscape.com]
- 5. Table 5, Key Characteristics of Umeclidinium Plus this compound and Glycopyrronium Plus Indacaterol - Umeclidinium Bromide/Vilanterol Trifenatate (Anoro Ellipta) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative analysis of the safety profiles of Vilanterol and salmeterol
ol: A Comparative Analysis of Safety Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of the safety profiles of two prominent long-acting beta2-adrenergic agonists (LABAs), ol. The information herein is supported by experimental data from clinical trials to assist researchers, scientists, and drug development professionals in their understanding of these compounds.
Introduction
ol are widely utilized in the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). Both molecules function by stimulating beta2-adrenergic receptors in the bronchial smooth muscle, leading to bronchodilation.[1][2] While their therapeutic actions are similar, differences in their molecular structure and pharmacokinetic profiles may contribute to variations in their safety profiles. This guide delves into a comparative analysis of their safety, focusing on adverse events and cardiovascular effects observed in clinical studies.
Comparative Safety Profile: Vilanterol vs. Salmeterol
Clinical trial data provides the foundation for comparing the safety of ol. The following tables summarize the incidence of adverse events (AEs) and serious adverse events (SAEs) from key comparative studies.
Table 1: Incidence of On-Treatment Adverse Events (AEs) in Patients with Asthma
| Adverse Event | This compound (25 µg once daily) + ICS | Salmeterol (50 µg twice daily) + ICS | Placebo + ICS |
| Any AE (%) | 48 | 41 | 41 |
| Nasopharyngitis (%) | 10 | 11 | 10 |
| Headache (%) | 8 | 5 | 7 |
| Upper respiratory tract infection (%) | 5 | 4 | 3 |
| Influenza (%) | 3 | 3 | 2 |
| Oral candidiasis (%) | 2 | 2 | <1 |
| Treatment-related AEs (%) | 2 | 3 | 4 |
| Serious AEs (%) | <1 (asthma exacerbation) | 0 | <1 (sudden death) |
Data compiled from a 12-week, randomized, double-blind, placebo-controlled trial in patients with persistent asthma.[3] ICS: Inhaled Corticosteroid.
Table 2: Incidence of On-Treatment Adverse Events (AEs) in Patients with COPD
| Adverse Event | Fluticasone Furoate/Vilanterol (100/25 µg once daily) | Fluticasone Propionate/Salmeterol (500/50 µg twice daily) |
| Any AE (%) | 43 | 44 |
| Headache (%) | 6 | 7 |
| Nasopharyngitis (%) | 6 | 5 |
| Upper respiratory tract infection (%) | 4 | 3 |
| Oral candidiasis (%) | <1 | 1 |
| Drug-related AEs (%) | 4 | 5 |
| Serious AEs (%) | 2 | 1 |
| Pneumonia (%) | <1 | <1 |
| COPD Exacerbation (%) | 2 | 3 |
Data from a 12-week study comparing once-daily fluticasone furoate/vilanterol with twice-daily fluticasone propionate/salmeterol in patients with moderate to very severe COPD.[4][5]
Cardiovascular Safety Profile
A primary concern with beta2-adrenergic agonists is the potential for cardiovascular side effects. Pooled analyses of clinical trial data have been conducted to evaluate the cardiovascular safety of both Salmeterol and this compound.
A pooled analysis of seven randomized, double-blind, placebo-controlled studies in patients with COPD showed that treatment with Salmeterol (50 µg twice daily) did not result in an increased risk of cardiovascular adverse events compared to placebo. The incidence of cardiovascular events was 8% in both the Salmeterol and placebo groups. Furthermore, no clinically significant differences were observed in 24-hour heart rate, ventricular and supraventricular ectopic events, or QT intervals between the two groups.
Similarly, in a large-scale trial (IMPACT study) involving patients with symptomatic COPD and a high prevalence of cardiovascular disease or risk factors, the cardiovascular safety of a triple therapy containing fluticasone furoate, umeclidinium, and this compound was assessed. The proportion of patients experiencing on-treatment cardiovascular adverse events of special interest was 11% for the triple therapy and 10% for the dual therapy of fluticasone furoate/vilanterol. Major adverse cardiac events occurred in ≤3% of patients across treatment groups, with similar prevalence and rates.
Signaling Pathways of ol
Both ol exert their therapeutic effects through the beta2-adrenergic receptor signaling pathway. Upon binding to the receptor, they initiate a cascade of intracellular events leading to bronchodilation.
References
- 1. Salmeterol - Wikipedia [en.wikipedia.org]
- 2. Salmeterol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Comparison of this compound, a novel long-acting beta2 agonist, with placebo and a salmeterol reference arm in asthma uncontrolled by inhaled corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. A comparison of the efficacy and safety of once-daily fluticasone furoate/vilanterol with twice-daily fluticasone propionate/salmeterol in moderate to very severe COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Study Validation of Vilanterol's Impact on Reducing Airway Inflammation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory effects of Vilanterol, primarily as part of the Fluticasone Furoate/Vilanterol (FF/VI) combination therapy, with other common inhaled corticosteroid (ICS) and long-acting β2-agonist (LABA) combinations used in the management of asthma and Chronic Obstructive Pulmonary Disease (COPD). This document synthesizes available data from various studies to offer a cross-study validation perspective on this compound's role in mitigating airway inflammation.
Executive Summary
This compound, an ultra-long-acting β2-agonist, is exclusively available in combination with the inhaled corticosteroid Fluticasone Furoate. Its primary therapeutic action is bronchodilation. The anti-inflammatory properties of the FF/VI combination are predominantly attributed to the potent and sustained action of Fluticasone Furoate.[1] Cross-study comparisons with other ICS/LABA therapies, such as Fluticasone Propionate/Salmeterol (FP/S) and Budesonide/Formoterol (BUD/FOR), demonstrate comparable clinical efficacy in terms of lung function and symptom control. However, direct comparative data on a wide range of inflammatory biomarkers is limited. This guide presents the available evidence, details the experimental methodologies for assessing airway inflammation, and illustrates the key signaling pathways involved.
Comparative Data on Clinical and Inflammatory Markers
Direct cross-study validation of the anti-inflammatory effects of FF/VI against other ICS/LABA combinations through a comprehensive panel of biomarkers is not extensively available in the current literature. Most comparative studies focus on clinical endpoints such as lung function (FEV1), asthma control (Asthma Control Test - ACT), and quality of life.
Fluticasone Furoate/Vilanterol (FF/VI) vs. Fluticasone Propionate/Salmeterol (FP/S)
Clinical trials comparing once-daily FF/VI with twice-daily FP/S have shown similar efficacy in improving lung function and asthma control.[2][3][4] A large real-world study, the Salford Lung Study, indicated that initiating FF/VI was significantly better than continuing FP/S for improving asthma control and reducing exacerbations.[5] However, these studies did not typically include a detailed comparative analysis of inflammatory biomarkers.
| Outcome Measure | FF/VI (100/25 µg once daily) | FP/S (250/50 µg twice daily) | Study Details |
| Change in 0-24h weighted mean FEV1 | 341 mL improvement from baseline | 377 mL improvement from baseline | Randomized, double-blind, 24-week study in patients with persistent asthma. The difference was not statistically significant. |
| Asthma Control Test (ACT) Responders | 71% | 56% | 12-month, real-world, open-label randomized trial (Salford Lung Study). Odds ratio 2.03 in favor of FF/VI. |
Fluticasone Furoate/Vilanterol (FF/VI) vs. Budesonide/Formoterol (BUD/FOR)
A real-world observational study compared FF/VI with BUD/FOR as maintenance and reliever therapy in asthma patients. While the FF/VI group showed a significant improvement in ACT scores, the BUD/FOR group exhibited a reduction in fractional exhaled nitric oxide (FeNO), a marker of eosinophilic airway inflammation. Notably, there were no significant changes in blood eosinophil counts in either group.
| Outcome Measure | FF/VI (once daily) | BUD/FOR (twice daily) | Study Details |
| Change in ACT Score | +1.57 (p < 0.001) | +0.88 (p = 0.11) | 12-month retrospective real-world study. |
| Change in FeNO (ppb) | +0.8 | -0.2 | 12-month retrospective real-world study. The difference between groups was statistically significant. |
| Change in Blood Eosinophil Count | No significant alteration | No significant alteration | 12-month retrospective real-world study. |
Experimental Protocols
Accurate assessment of airway inflammation is crucial in clinical trials. The following are detailed methodologies for key experimental procedures cited in studies evaluating anti-inflammatory effects of respiratory therapies.
Sputum Induction and Eosinophil Analysis
Induced sputum analysis is considered the gold standard for assessing airway inflammation.
-
Patient Preparation : Pre-treatment with a short-acting β2-agonist (SABA) is administered to prevent bronchospasm.
-
Induction : Patients inhale nebulized hypertonic saline (typically 3-5%) for increasing durations to induce coughing and sputum production.
-
Sample Processing :
-
Sputum plugs are selected from the collected sample.
-
The sample is treated with a mucolytic agent, such as dithiothreitol (DTT), to liquefy the mucus.
-
The processed sample is centrifuged to separate the cells.
-
-
Cell Counting and Staining :
-
Total cell count and viability are determined.
-
Cytospin slides are prepared and stained (e.g., with Hematoxylin and Eosin).
-
A differential cell count is performed on at least 400 non-squamous cells to determine the percentage of eosinophils, neutrophils, macrophages, and lymphocytes.
-
-
Interpretation : A sputum eosinophil count of >3% is generally considered indicative of eosinophilic airway inflammation.
Measurement of Fractional Exhaled Nitric Oxide (FeNO)
FeNO is a non-invasive biomarker of T2-mediated airway inflammation.
-
Equipment : A chemiluminescence analyzer is used for FeNO measurement.
-
Procedure :
-
The patient performs a slow and steady exhalation against a fixed resistance to ensure a constant flow rate (typically 50 mL/s for adults).
-
The exhalation should last for at least 6 seconds in adults.
-
-
Measurement : The analyzer measures the concentration of nitric oxide in parts per billion (ppb).
-
Interpretation : FeNO levels are interpreted as follows:
-
Low: <25 ppb
-
Intermediate: 25-50 ppb
-
High: >50 ppb
-
Cytokine Analysis in Sputum and Bronchoalveolar Lavage (BAL) Fluid
Multiplex immunoassays, such as Luminex assays, are commonly used for the simultaneous quantification of multiple cytokines.
-
Sample Collection : Sputum is induced and processed as described above. BAL fluid is collected during bronchoscopy.
-
Sample Preparation : Sputum supernatant or BAL fluid is centrifuged to remove cellular debris.
-
Multiplex Immunoassay (Luminex) :
-
Antibody-coated magnetic beads, each specific for a different cytokine, are incubated with the sample.
-
Biotinylated detection antibodies are added, followed by streptavidin-phycoerythrin (SAPE).
-
The beads are analyzed using a Luminex instrument, which uses lasers to identify the bead (and thus the cytokine) and quantify the amount of bound SAPE (proportional to the cytokine concentration).
-
-
Data Analysis : Cytokine concentrations are determined by comparing the sample signals to a standard curve.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of the Fluticasone Furoate/Vilanterol combination are mediated through two distinct signaling pathways.
This compound: β2-Adrenergic Receptor Signaling
This compound is a LABA that induces bronchodilation by activating β2-adrenergic receptors on airway smooth muscle cells. This activation initiates a signaling cascade that leads to muscle relaxation. While primarily a bronchodilator, some studies suggest that β2-agonists may have secondary anti-inflammatory properties.
Caption: this compound's β2-Adrenergic Receptor Signaling Pathway.
Fluticasone Furoate: Glucocorticoid Receptor Signaling
Fluticasone Furoate is a synthetic corticosteroid that exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR). This interaction leads to the regulation of gene transcription, ultimately suppressing the production of pro-inflammatory mediators and increasing the production of anti-inflammatory proteins.
Caption: Fluticasone Furoate's Glucocorticoid Receptor Signaling Pathway.
Conclusion
The combination of this compound and Fluticasone Furoate is an effective once-daily treatment for managing airway inflammation in asthma and COPD. While its clinical efficacy is comparable to other leading ICS/LABA combinations, there is a notable gap in the literature regarding direct, comprehensive comparisons of their effects on a wide array of inflammatory biomarkers. Future head-to-head clinical trials focusing on changes in sputum and blood eosinophils, as well as a broad panel of cytokines, would provide valuable insights for clinicians and researchers in selecting the most appropriate therapy for individual patients based on their inflammatory phenotype. The detailed experimental protocols and signaling pathways provided in this guide offer a foundational understanding for designing and interpreting such future studies.
References
- 1. medrxiv.org [medrxiv.org]
- 2. Efficacy and safety of fluticasone furoate/vilanterol compared with fluticasone propionate/salmeterol combination in adult and adolescent patients with persistent asthma: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Fluticasone Furoate/Vilanterol Compared With Fluticasone Propionate/Salmeterol Combination in Adult and Adolescent Patients With Persistent Asthma: A Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effectiveness of fluticasone furoate/vilanterol versus fluticasone propionate/salmeterol on asthma control in the Salford Lung Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Biomarkers for Vilanterol's Therapeutic Efficacy in Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of biomarkers used to assess the in vivo therapeutic response of Vilanterol, a long-acting beta-2 agonist (LABA), against other commonly used LABAs such as Salmeterol, Formoterol, and Indacaterol. The validation of these biomarkers is crucial for understanding the pharmacodynamics, efficacy, and safety of these respiratory therapies.
Introduction to this compound and its Mechanism of Action
This compound is an inhaled long-acting beta-2 adrenergic agonist used in the maintenance treatment of chronic obstructive pulmonary disease (COPD) and asthma. Its therapeutic effect is achieved through the selective stimulation of beta-2 adrenergic receptors in the smooth muscle of the airways. This activation initiates a signaling cascade that leads to bronchodilation. The primary mechanism involves the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). This increase in cAMP leads to the relaxation of airway smooth muscle, resulting in improved airflow.
Comparative Analysis of Therapeutic Response Biomarkers
The therapeutic response to this compound and other LABAs can be assessed using a variety of in vivo biomarkers. This section compares key biomarkers, presenting available quantitative data and outlining the experimental methodologies.
Forced Expiratory Volume in 1 Second (FEV1)
FEV1 is a direct measure of lung function and the most common primary endpoint in clinical trials for bronchodilators. It quantifies the volume of air that can be forcibly exhaled in the first second of a forced breath.
Experimental Protocol: Spirometry for FEV1 Measurement
-
Procedure: Subjects perform a maximal inhalation followed by a maximal and forceful exhalation into a spirometer. The device measures the volume of air exhaled over time.
-
Data Collection: Multiple measurements are taken to ensure reproducibility. The highest FEV1 value from at least three acceptable maneuvers is typically recorded.
-
Outcome Measure: The change in FEV1 from baseline (pre-dose) is calculated at various time points post-dosing to assess the magnitude and duration of bronchodilation.
Comparative Data for FEV1 Change from Baseline:
| Drug | Dose | Comparator | Change in Weighted Mean FEV1 from Baseline (mL) | Study Population | Reference |
| This compound | 25 µg (once daily) | Salmeterol 50 µg (twice daily) | 359 | Asthma | [1][2] |
| Salmeterol | 50 µg (twice daily) | This compound 25 µg (once daily) | 283 | Asthma | [1][2] |
| This compound/Fluticasone Furoate | 100/25 µg (once daily) | Salmeterol/Fluticasone Propionate 500/50 µg (twice daily) | 130 | COPD | [3] |
| Salmeterol/Fluticasone Propionate | 500/50 µg (twice daily) | This compound/Fluticasone Furoate 100/25 µg (once daily) | 108 | COPD | |
| This compound/Fluticasone Furoate | 12.5/50 µg & 12.5/100 µg (once daily) | Formoterol/Fluticasone Propionate 6/125 µg & 6/250 µg (twice daily) | Mean difference of 54.75 mL in favor of VI/FF at week 12 | Asthma | |
| This compound/Umeclidinium | 25/62.5 µg (once daily) | Indacaterol/Glycopyrronium 27.5/15.6 µg (twice daily) | Improvement of 203-244 mL in FEV1 AUC0–24h at week 12 | COPD | |
| Indacaterol/Glycopyrronium | 27.5/15.6 µg (twice daily) | This compound/Umeclidinium 25/62.5 µg (once daily) | Improvement of 185-232 mL in FEV1 AUC0–24h at week 12 | COPD |
Cyclic Adenosine Monophosphate (cAMP) Levels
As the direct downstream second messenger of beta-2 adrenergic receptor activation, cAMP levels in relevant cells (e.g., airway smooth muscle cells, peripheral blood mononuclear cells) can serve as a proximal biomarker of this compound's activity.
Experimental Protocol: In Vitro cAMP Assay
-
Cell Culture: Human airway smooth muscle cells or other relevant cell lines expressing beta-2 adrenergic receptors are cultured.
-
Stimulation: Cells are stimulated with varying concentrations of this compound or other LABAs.
-
Lysis and Detection: Cells are lysed, and intracellular cAMP levels are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) or other sensitive detection methods like HTRF (Homogeneous Time-Resolved Fluorescence).
-
Data Analysis: Dose-response curves are generated to determine the potency (EC50) and efficacy (Emax) of each compound.
Comparative In Vitro Data for cAMP Activation:
| Drug | pEC50 (potency) | Receptor Selectivity | Reference |
| This compound | 8.6 | Significantly greater β2 selectivity than formoterol, indacaterol, and salbutamol | |
| Formoterol | Not specified | Lower β2 selectivity than this compound | |
| Indacaterol | Not specified | Lower β2 selectivity than this compound | |
| Salmeterol | Not specified | Similar β2 selectivity to this compound |
Serum Potassium
Activation of beta-2 adrenergic receptors can lead to a shift of potassium from the extracellular to the intracellular space, potentially causing a transient decrease in serum potassium levels. This systemic effect can be monitored as a pharmacodynamic biomarker.
Experimental Protocol: Serum Potassium Measurement
-
Blood Sampling: Venous blood samples are collected from subjects at baseline and at various time points after drug administration.
-
Sample Processing: Blood is centrifuged to separate the serum.
-
Analysis: Serum potassium concentrations are measured using a validated clinical chemistry analyzer.
-
Data Analysis: Changes in serum potassium from baseline are calculated and compared between different treatments.
While direct comparative studies for this compound are limited, studies on other beta-2 agonists have demonstrated this effect. The clinical significance of these changes is generally considered minimal at therapeutic doses.
Inflammatory Biomarkers
While the primary effect of LABAs is bronchodilation, they may also have downstream effects on airway inflammation, particularly when used in combination with inhaled corticosteroids (ICS).
Experimental Protocol: Measurement of Inflammatory Markers
-
Sample Collection: Samples such as sputum, bronchoalveolar lavage (BAL) fluid, or serum can be collected.
-
Analysis: A panel of inflammatory markers can be quantified using techniques like ELISA, multiplex assays, or flow cytometry. Key markers include:
-
In Sputum/BAL: Eosinophil and neutrophil counts, Interleukin-6 (IL-6), Interleukin-8 (IL-8), Tumor Necrosis Factor-alpha (TNF-α).
-
In Serum: C-reactive protein (CRP), IL-6, TNF-α.
-
-
Data Analysis: Changes in the levels of these biomarkers from baseline are compared between treatment groups.
Studies have shown that combination therapies of LABAs with ICS can reduce certain inflammatory markers. For instance, the combination of salmeterol and fluticasone propionate has been shown to reduce CD8+ T lymphocytes and CD68+ macrophages in the airways of COPD patients. Further research is needed to delineate the specific effects of this compound on these inflammatory pathways.
Signaling Pathways and Workflows
To visualize the relationships and processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: this compound's mechanism of action leading to bronchodilation.
Caption: General workflow for in vivo biomarker validation in clinical trials.
Conclusion
The validation of biomarkers is essential for the objective assessment of this compound's therapeutic response and for comparing its performance with other LABAs. FEV1 remains the gold standard for assessing bronchodilator efficacy in clinical trials, with robust data available for this compound and its comparators. In vitro studies demonstrate this compound's high potency and selectivity in activating the cAMP pathway. While systemic biomarkers like serum potassium and inflammatory markers provide additional insights into the pharmacodynamic profile of LABAs, more direct comparative in vivo studies are needed to fully elucidate the differential effects of this compound. This guide provides a framework for researchers and drug development professionals to understand and apply these biomarkers in the evaluation of this compound and other respiratory therapies.
References
- 1. Comparison of this compound, a novel long-acting beta2 agonist, with placebo and a salmeterol reference arm in asthma uncontrolled by inhaled corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of this compound, a novel long-acting beta2 agonist, with placebo and a salmeterol reference arm in asthma uncontrolled by inhaled corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of the efficacy and safety of once-daily fluticasone furoate/vilanterol with twice-daily fluticasone propionate/salmeterol in moderate to very severe COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Vilanterol for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper disposal of Vilanterol, tailored for researchers, scientists, and drug development professionals. Disposal procedures must align with local, state, and federal regulations.[1][2] this compound is considered toxic to aquatic life with long-lasting effects, and its release into the environment must be avoided.[1][3]
General Principles for this compound Waste Management
All this compound waste is classified as pharmaceutical waste and must be handled separately from standard biohazardous or municipal waste.[4] The primary goal is to prevent environmental contamination and ensure safety.
Key Prohibitions:
-
Do NOT discharge this compound waste into sewer systems or drains.
-
Do NOT dispose of this compound in the regular trash.
-
Do NOT contaminate water, foodstuffs, animal feed, or seeds with this compound waste.
The recommended and most secure method for disposing of this compound is through a licensed hazardous material or chemical waste disposal company. The material should be sent to a licensed chemical destruction plant for controlled incineration, preferably in an incinerator equipped with an afterburner and flue gas scrubbing capabilities.
Disposal Procedures for Different Waste Streams
The appropriate disposal method depends on the form of the this compound waste.
| Waste Stream | Recommended Disposal Procedure | Key Considerations |
| Unused or Expired Bulk this compound | Package in a suitable, closed, and properly labeled container. Arrange for collection by a licensed hazardous waste disposal service for controlled incineration. | Ensure compliance with all federal, state, and local regulations for pharmaceutical waste disposal. |
| Contaminated Labware & PPE | Items such as gloves, masks, and bandages that are contaminated with this compound should be collected in a designated, sealed container. This waste must be disposed of as pharmaceutical waste through a licensed contractor. | Segregate from other laboratory waste streams to ensure proper handling. |
| Empty this compound Containers | Containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. Rinsed containers can then be offered for recycling or reconditioning. | Alternatively, puncture the container to render it unusable and dispose of it in a sanitary landfill, if local regulations permit. |
| This compound Inhalers | In a laboratory setting, used or expired inhalers should be treated as pharmaceutical waste. Do not place them in household trash, as they may contain residual medication and propellant gases. | Inhalers can explode if punctured or incinerated improperly. They should be sent for disposal via a licensed waste handler. |
Accidental Spill Cleanup Protocol
In the event of a this compound spill, immediate and appropriate action is required to prevent exposure and environmental contamination.
-
Ensure Safety : Evacuate non-essential personnel from the area. Ensure adequate ventilation. The responding personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-impermeable gloves, safety goggles, and protective clothing.
-
Containment : Prevent further spillage or leakage if it is safe to do so. Avoid allowing the chemical to enter drains.
-
Cleanup :
-
For solid spills (powder), carefully sweep or collect the material, avoiding dust formation.
-
For liquid spills, absorb the solution with an inert, liquid-binding material (e.g., diatomite, universal binders).
-
-
Collection : Place all collected material and contaminated absorbents into a suitable, closed, and labeled container for disposal.
-
Decontamination : Decontaminate the spill surface and any affected equipment by scrubbing with alcohol. Collect all decontamination materials for proper disposal.
-
Disposal : The collected spill waste must be disposed of as hazardous pharmaceutical waste in accordance with regulations.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound-containing materials in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
